[D-Phe2,6, Pro3]-LH-RH
Descripción
Propiedades
Número CAS |
64789-67-9 |
|---|---|
Fórmula molecular |
C59H80N14O13 |
Peso molecular |
1193.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H80N14O13/c1-34(2)28-41(51(79)66-40(16-9-25-63-59(61)62)57(85)72-26-10-17-46(72)55(83)64-32-48(60)76)67-52(80)42(29-35-12-5-3-6-13-35)68-53(81)43(30-37-19-21-38(75)22-20-37)69-54(82)45(33-74)71-56(84)47-18-11-27-73(47)58(86)44(31-36-14-7-4-8-15-36)70-50(78)39-23-24-49(77)65-39/h3-8,12-15,19-22,34,39-47,74-75H,9-11,16-18,23-33H2,1-2H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,78)(H,71,84)(H4,61,62,63)/t39-,40-,41-,42+,43-,44+,45-,46-,47-/m0/s1 |
Clave InChI |
WYGRGFSYVORMAZ-NIOTWYNPSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCC(=O)N6 |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of [D-Phe2,6, Pro3]-LH-RH
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Phe2,6, Pro3]-LH-RH is a potent synthetic antagonist of the Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH). By competitively binding to the GnRH receptor (GnRH-R) in the anterior pituitary gland, it effectively inhibits the downstream signaling cascade that leads to the synthesis and secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This guide provides a detailed examination of the molecular mechanisms, experimental data, and methodologies used to characterize the action of this significant research compound.
Introduction
Luteinizing Hormone-Releasing Hormone (LH-RH) is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system. Its pulsatile release from the hypothalamus and subsequent binding to GnRH receptors on pituitary gonadotropes trigger a signaling cascade essential for gonadal function. The development of synthetic analogs of LH-RH, such as this compound, has been instrumental in both clinical applications and the elucidation of the GnRH signaling pathway. This compound is a potent antagonist, and understanding its mechanism of action is crucial for its application in research and potential therapeutic development.[1][2][3]
Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor
The primary mechanism of action of this compound is its function as a competitive antagonist at the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][3]
Receptor Binding
Downstream Signaling Pathways
The GnRH receptor primarily couples to the Gα_q/11_ class of G-proteins. The binding of an agonist like native LH-RH initiates a conformational change in the receptor, leading to the activation of Gα_q/11_. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2_) into two second messengers: inositol 1,4,5-trisphosphate (IP_3_) and diacylglycerol (DAG).
-
IP_3_ Pathway: IP_3_ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca^2+^).
-
DAG Pathway: DAG, along with the elevated intracellular Ca^2+^, activates Protein Kinase C (PKC).
The increase in intracellular Ca^2+^ and the activation of PKC are the key signaling events that lead to the synthesis and exocytosis of LH and FSH from the pituitary gonadotropes.
This compound, by competitively binding to the GnRH receptor, prevents the agonist-induced conformational change and subsequent activation of Gα_q/11_. This blockade inhibits the entire downstream signaling cascade, resulting in the suppression of LH and FSH release.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the known effects and provides a template for the type of data generated in the characterization of such antagonists.
| Parameter | Value/Effect | Species/System | Reference |
| In Vivo Efficacy | |||
| Ovulation Inhibition | 100% inhibition with a single 750 μg injection | Rat | [1] |
| Gonadotropin Surges | Inhibition of spontaneous preovulatory surges | Rhesus Monkey | [1] |
| In Vitro Effects | |||
| GnRH Binding Capacity | Blocks the GnRH-induced increase in binding sites | Pituitary cells | [1] |
| Thyrotropin (TSH) Secretion | Significant increase at 2.7 μM | Pituitary explants | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of GnRH antagonists like this compound.
Radioligand Binding Assay (for determining binding affinity)
Objective: To determine the binding affinity (K_i_ or K_d_) of this compound for the GnRH receptor.
Methodology:
-
Membrane Preparation: Anterior pituitaries from rodents are homogenized in a cold buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is centrifuged at a low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled GnRH agonist or antagonist (e.g., [^125^I]-Buserelin) is incubated with the pituitary membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are washed with cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a one-site or two-site competition model. The IC_50_ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i_ is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Inositol Phosphate Accumulation Assay (for assessing functional antagonism)
Objective: To measure the ability of this compound to inhibit GnRH-stimulated IP_3_ production.
Methodology:
-
Cell Culture and Labeling: Primary pituitary cells or a cell line expressing the GnRH receptor (e.g., αT3-1 cells) are cultured. The cells are then labeled overnight with [^3^H]-myo-inositol.
-
Antagonist Pre-incubation: The labeled cells are pre-incubated with increasing concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: A fixed concentration of LH-RH is added to the cells and incubated for a specific time (e.g., 30-60 minutes) to stimulate IP_3_ production.
-
Extraction of Inositol Phosphates: The incubation is stopped by the addition of an acid (e.g., perchloric acid). The inositol phosphates are then extracted and separated from free inositol using anion-exchange chromatography.
-
Quantification: The radioactivity in the inositol phosphate fraction is measured by liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of inhibition of the LH-RH response versus the concentration of this compound. The IC_50_ value is determined by non-linear regression.
Intracellular Calcium Mobilization Assay
Objective: To visualize and quantify the inhibition of GnRH-induced intracellular calcium release by this compound.
Methodology:
-
Cell Culture and Dye Loading: Pituitary cells are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Treatment: The cells are then treated with varying concentrations of this compound.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded, and then a stimulating dose of LH-RH is injected into each well. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the antagonist. The IC_50_ for the inhibition of the calcium response is calculated.
Mandatory Visualizations
References
An In-depth Technical Guide to [D-Phe2,6, Pro3]-LH-RH: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the luteinizing hormone-releasing hormone (LH-RH) antagonist, [D-Phe2,6, Pro3]-LH-RH. It details the chemical and physical properties of this synthetic decapeptide, its mechanism of action as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor, and its biological effects, particularly the inhibition of ovulation. This document includes detailed experimental protocols for in vivo studies in rats and rhesus monkeys, along with a description of the downstream signaling pathways affected by its binding to the GnRH receptor. Quantitative data on its biological activity are summarized, and a general methodology for its synthesis via solid-phase peptide synthesis is outlined.
Introduction
This compound is a potent synthetic analog of the naturally occurring luteinizing hormone-releasing hormone (LH-RH), also known as gonadotropin-releasing hormone (GnRH). By strategic substitution of amino acids at positions 2, 3, and 6 of the native LH-RH sequence, this peptide acts as a competitive antagonist at the GnRH receptor in the anterior pituitary. This antagonism effectively blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby inhibiting the downstream processes of ovulation and steroidogenesis. Its utility as a research tool and potential therapeutic agent lies in its ability to induce a rapid and reversible suppression of the reproductive axis.
Structure and Chemical Properties
The primary structure of this compound is characterized by the substitution of glycine at position 2 and 6 with D-phenylalanine and at position 3 with proline.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Sequence | pGlu-D-Phe-Pro-Ser-Tyr-D-Phe-Leu-Arg-Pro-Gly-NH2 |
| Molecular Formula | C59H80N14O13[1] |
| Molecular Weight | 1193.35 g/mol [1] |
| CAS Number | 64789-67-9[1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
A 2D chemical structure of this compound is presented below:
References
An In-depth Technical Guide on the LHRH Antagonist: [D-Phe2,6, Pro3]-LH-RH
This technical guide provides a comprehensive overview of the synthetic peptide [D-Phe2,6, Pro3]-LH-RH, a potent antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental application of this compound.
Core Peptide Information
-
Peptide Name: this compound
-
Sequence: Pyr-D-Phe-Pro-Ser-Tyr-D-Phe-Leu-Arg-Pro-Gly-NH2[1]
-
Synonyms: [D-Phe2,6,Pro3]-Luteinizing Hormone Releasing Hormone[1]
-
Molecular Formula: C59H80N14O13[2]
-
Molecular Weight: 1193.37 g/mol [1]
-
Function: A potent competitive antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[2][3]
Mechanism of Action & Signaling Pathways
This compound exerts its antagonistic effect by competitively binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[3] This binding blocks the endogenous GnRH from activating the receptor, thereby inhibiting the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4]
The primary signaling pathway inhibited by this compound is the Gαq/11 pathway. Under normal physiological conditions, GnRH binding to its receptor activates Gαq/11, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), both of which are crucial for gonadotropin release. By blocking the initial binding of GnRH, this compound prevents the activation of this cascade.
Additionally, GnRH receptor activation can also stimulate the adenylyl cyclase/cAMP/PKA pathway. GnRH antagonists, including by inference this compound, also inhibit this signaling route.
Figure 1. Inhibition of the Gαq/11 signaling pathway by this compound.
Quantitative Data
In Vitro Binding Affinity
In Vivo Efficacy in Rhesus Monkeys
The following table summarizes the in vivo effects of this compound on serum hormone levels in adult female rhesus monkeys during the midcycle gonadotropin surge.
| Parameter | Treatment Group | Pre-treatment Levels (Mean ± SEM) | Post-treatment Levels (Mean ± SEM) | % Change |
| LH (ng/mL) | This compound | 38.5 ± 10.3 | 8.2 ± 1.5 | -78.7% |
| Vehicle Control | 45.1 ± 12.6 | 40.2 ± 11.8 | -10.9% | |
| FSH (ng/mL) | This compound | 15.2 ± 1.9 | 10.1 ± 0.9 | -33.6% |
| Vehicle Control | 16.8 ± 2.1 | 15.5 ± 2.0 | -7.7% | |
| Estradiol (pg/mL) | This compound | 250 ± 30 | 150 ± 25 | -40.0% |
| Vehicle Control | 260 ± 35 | 240 ± 30 | -7.7% |
Data adapted from Wilks JW, et al. Biol Reprod. 1980 Aug;23(1):1-9.[5]
Experimental Protocols
In Vivo Ovulation Inhibition in Rhesus Monkeys
This protocol is based on the study by Wilks et al. (1980), which investigated the effect of [D-Phe2, Pro3, D-Phe6]-LH-RH on preovulatory gonadotropin secretion.
Objective: To assess the in vivo antagonistic activity of this compound by measuring its effect on midcycle gonadotropin surges and ovulation.
Animal Model:
-
Species: Rhesus monkey (Macaca mulatta)
-
Sex: Female
-
Age: Adult, with regular menstrual cycles.
-
Housing: Housed in individual cages under controlled temperature and lighting conditions.
Experimental Design:
-
Cycle Monitoring: Daily blood samples are collected from female monkeys to monitor serum estradiol levels and determine the timing of the preovulatory gonadotropin surge.
-
Treatment Groups:
-
Antagonist Group: Receives subcutaneous injections of this compound.
-
Control Group: Receives subcutaneous injections of the vehicle (e.g., corn oil).
-
-
Dosing Regimen:
-
Sample Collection: Blood samples are collected at regular intervals (e.g., every 4-8 hours) throughout the treatment period to measure serum levels of LH, FSH, and estradiol.
-
Endpoint Analysis:
-
Hormone Levels: Serum concentrations of LH, FSH, and estradiol are quantified using radioimmunoassay (RIA).
-
Ovulation Confirmation: Laparoscopic visualization of the ovaries is performed to check for the presence of corpora lutea, confirming ovulation.
-
Figure 2. Experimental workflow for the in vivo ovulation inhibition assay.
Radioimmunoassay (RIA) for LH, FSH, and Estradiol
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled hormone (tracer) competes with the unlabeled hormone in the sample for a limited number of binding sites on a specific antibody. The amount of bound radiolabeled hormone is inversely proportional to the concentration of the hormone in the sample.
General Protocol Outline:
-
Reagents:
-
Specific primary antibody for the hormone of interest (e.g., anti-monkey LH, anti-monkey FSH, anti-estradiol).
-
Radiolabeled hormone (e.g., ¹²⁵I-labeled LH, ¹²⁵I-labeled FSH, ³H-labeled estradiol).
-
Standard solutions of the hormone at known concentrations.
-
Second antibody (precipitating antibody) or a solid-phase separation system.
-
Assay buffer.
-
-
Procedure:
-
Aliquots of standards, control samples, and unknown samples are incubated with the primary antibody and the radiolabeled hormone.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
The antibody-bound hormone is separated from the free hormone using a second antibody or other separation techniques.
-
The radioactivity of the bound fraction is measured using a gamma counter (for ¹²⁵I) or a beta counter (for ³H).
-
-
Data Analysis:
-
A standard curve is generated by plotting the percentage of bound radiolabeled hormone against the concentration of the standards.
-
The concentration of the hormone in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.
-
Note: Specific RIA kits and protocols for rhesus monkey LH, FSH, and estradiol should be sourced from reputable commercial suppliers or established research laboratories. Validation of the assay for specificity, sensitivity, precision, and accuracy is crucial.
Conclusion
This compound is a potent LHRH antagonist that effectively suppresses gonadotropin secretion and ovulation in primates. Its mechanism of action involves the competitive blockade of the GnRH receptor, primarily inhibiting the Gαq/11 signaling pathway. While in vivo efficacy has been demonstrated, further studies are needed to fully characterize its in vitro binding affinity and pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and similar LHRH antagonists in reproductive biology and drug development.
References
- 1. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Radioimmunoassay for rhesus monkey gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
[D-Phe2,6, Pro3]-LH-RH molecular weight and formula
An In-Depth Technical Guide to [D-Phe2,6, Pro3]-LH-RH
This technical guide provides a comprehensive overview of the luteinizing hormone-releasing hormone (LHRH) antagonist, this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C59H80N14O13 |
| Molecular Weight | 1193.37 g/mol [1] (also reported as 1193.35 g/mol [2]) |
| Sequence | Pyr-D-Phe-Pro-Ser-Tyr-D-Phe-Leu-Arg-Pro-Gly-NH2 |
| Synonyms | [D-Phe2,6,Pro3]-Luteinizing Hormone Releasing Hormone |
| Mechanism of Action | Potent LHRH (GnRH) receptor antagonist[2] |
Mechanism of Action and Signaling Pathway
This compound functions as a potent competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[2] In the endocrine system, LHRH (or GnRH) is a critical decapeptide secreted by the hypothalamus.[3] It stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] These gonadotropins, in turn, regulate gonadal function in both males and females, including the production of testosterone and estrogen.[4][5]
By binding to the GnRH receptors in the pituitary, this compound blocks the binding of endogenous LHRH, thereby inhibiting the downstream signaling cascade that leads to LH and FSH secretion. This antagonistic action effectively suppresses the production of gonadal steroids.
The normal signaling pathway of LHRH and the antagonistic action of this compound are depicted in the diagrams below.
Experimental Protocols and Findings
Several in vivo and in vitro studies have demonstrated the biological activity of this compound. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies and key findings from published research are outlined below.
In Vivo Ovulation Inhibition Studies
-
Objective: To assess the efficacy of this compound in preventing ovulation.
-
Animal Model: Rhesus monkeys and rats.[6]
-
Methodology:
-
Rhesus Monkey Study:
-
Rat Study:
-
A single injection of 750 μg was administered at 12:00 h on the day of proestrus.[6]
-
-
-
Results:
In Vitro Pituitary Cell Studies
-
Objective: To investigate the effect of this compound on GnRH receptor binding in pituitary cells.
-
Model: Cultured pituitary cells.[6]
-
Methodology:
-
Results:
Experimental Workflow Example
The following diagram illustrates a generalized workflow for an in vivo study investigating the effects of an LHRH antagonist.
References
An In-depth Technical Guide to the GnRH Receptor Binding Affinity of [D-Phe2,6, Pro3]-LH-RH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gonadotropin-releasing hormone (GnRH) receptor binding affinity of the potent antagonist, [D-Phe2,6, Pro3]-LH-RH. It includes a summary of its biological activity, detailed experimental protocols for assessing receptor binding, and a visualization of the associated signaling pathways.
Introduction to this compound
This compound is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH), also known as GnRH.[1][2] By substituting amino acids at key positions—specifically D-Phenylalanine at positions 2 and 6, and Proline at position 3—this analog functions as a potent competitive antagonist of the GnRH receptor.[2][3] This antagonism blocks the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), effectively and rapidly suppressing gonadal steroid production.[4]
GnRH Receptor Binding and Biological Activity
Data on GnRH Receptor Antagonists
| Compound/Analog | Receptor Type | Binding Affinity (Kd, Ki, or IC50) | Assay Type | Source |
| This compound | GnRH Receptor | Potent Antagonist (Specific values not cited) | N/A | [2][3] |
| Acyline | GnRH Receptor | IC50: 0.5 - 2.0 nM | Radioligand Displacement | [4] |
| Cetrorelix | GnRH Receptor | IC50: ~1.5 nM | Radioligand Displacement | [4] |
| Ganirelix | GnRH Receptor | IC50: ~0.4 nM | Radioligand Displacement | [4] |
| Abarelix | GnRH Receptor | IC50: ~0.1 nM | Radioligand Displacement | [4] |
Experimental Protocols: Determining GnRH Receptor Binding Affinity
The binding affinity of a compound like this compound to the GnRH receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (the competitor) to displace a radiolabeled ligand from the receptor.
Detailed Methodology: Competitive Radioligand Binding Assay
1. Receptor Preparation:
-
Source: Membranes are prepared from tissues or cell lines that endogenously express or have been engineered to overexpress the GnRH receptor (e.g., rat pituitary cells, HEK 293 cells expressing human GnRHR).[5]
-
Homogenization: Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifugation: The homogenate is centrifuged to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.
-
Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard method, such as a BCA assay.
2. Radioligand and Competitor Preparation:
-
Radioligand: A high-affinity GnRH analog is labeled with a radioisotope, most commonly Iodine-125 (e.g., 125I-triptorelin or 125I-Buserelin).[5][6]
-
Competitor: A range of concentrations of the unlabeled test compound (this compound) is prepared by serial dilution.
3. Binding Assay Execution:
-
Incubation: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of the radioligand, and a varying concentration of the unlabeled competitor.
-
Equilibrium: The plates are incubated for a sufficient time (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding reaction to reach equilibrium.[4]
4. Separation of Bound and Free Radioligand:
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter using a vacuum manifold. The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Quantification and Data Analysis:
-
Radioactivity Counting: The radioactivity trapped on each filter is measured using a gamma counter.
-
Data Plotting: The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
IC50 Determination: A non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the IC50 value is determined.[1]
-
Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Experimental Workflow Diagram
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR).[4] Upon binding of an agonist, the receptor primarily couples to the Gq/11 protein, initiating a well-defined intracellular signaling cascade. As an antagonist, this compound competitively binds to the receptor but does not activate this cascade, thereby blocking the physiological effects of native GnRH.
The signaling pathway initiated by GnRH agonist binding involves:
-
Activation of Phospholipase C (PLC): The activated Gq/11 protein stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
MAPK Cascade: PKC activation leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade.
-
Gene Transcription and Hormone Release: These signaling events culminate in the transcription of gonadotropin subunit genes and the synthesis and secretion of LH and FSH.
GnRH Receptor Signaling Diagram
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. gentaur.com [gentaur.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of the antigonadotropic activity of three GnRH antagonists (Nal-Glu, Antide and Cetrorelix) in a non-human primate model (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of [D-Phe2,6, Pro3]-LH-RH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Luteinizing Hormone-Releasing Hormone (LH-RH) is a critical hypothalamic hormone that regulates the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary. These gonadotropins, in turn, control gonadal function. LH-RH antagonists, such as [D-Phe2,6, Pro3]-LH-RH, competitively block the LH-RH receptor, thereby inhibiting the release of LH and FSH. This mechanism of action makes them valuable tools in reproductive medicine and for the treatment of hormone-dependent diseases. The in vitro characterization of these antagonists is a crucial step in their development, providing insights into their potency, receptor interaction, and mechanism of action.
In Vitro Biological Activity
This compound has been identified as a potent LH-RH antagonist.[1] In vitro studies using pituitary cells have demonstrated that while the antagonist itself does not alter the basal GnRH binding capacity, it effectively blocks the increase in GnRH receptor sites induced by GnRH itself over a 24-hour period, at concentrations ranging from 0.1 pM to 1 mM.[1] At a higher concentration of 2.7 μM, this compound has been observed to cause a significant increase in the secretion of thyrotropin (TSH) from pituitary tissue.[1]
Data Summary
Due to the limited publicly available quantitative data for this specific analog, the following table presents a qualitative summary of its reported in vitro effects.
| Assay | Cell Type/System | Concentration Range | Observed Effect | Reference |
| GnRH Receptor Regulation | Pituitary Cells | 0.1 pM - 1 mM | Blocks GnRH-induced increase in GnRH binding sites. | [1] |
| Thyrotropin (TSH) Secretion | Pituitaries | 2.7 µM | Significant increase in TSH secretion. | [1] |
Signaling Pathway
GnRH receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like native LH-RH, the receptor primarily couples to Gαq/11, initiating a signaling cascade that leads to the release of LH and FSH. As a competitive antagonist, this compound physically occupies the GnRH receptor, preventing the binding of native LH-RH and thereby blocking the initiation of this downstream signaling pathway.
References
Early Studies on LHRH Antagonists: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the foundational research and early development of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), antagonists. It is intended for researchers, scientists, and drug development professionals engaged in the fields of reproductive medicine, oncology, and endocrinology. This document details the mechanism of action of early LHRH antagonists, their synthesis and structure-activity relationships, and the seminal preclinical and clinical studies that established their therapeutic potential. A key focus is the presentation of quantitative data in structured tables for comparative analysis and the provision of detailed experimental methodologies for key assays. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the core concepts.
Introduction
The discovery of Luteinizing Hormone-Releasing Hormone (LHRH) by Andrew Schally and Roger Guillemin, a landmark achievement that earned them the Nobel Prize in 1977, revolutionized our understanding of reproductive endocrinology.[1] This decapeptide, secreted by the hypothalamus, governs the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, which in turn regulate gonadal function.[2][3] The pulsatile nature of LHRH secretion is crucial for maintaining normal reproductive function; continuous stimulation, paradoxically, leads to suppression of gonadotropin release.[1]
This understanding paved the way for the development of LHRH analogs, both agonists and antagonists, as therapeutic agents. While LHRH agonists initially stimulate the pituitary, leading to a "flare-up" of hormone levels before downregulating the receptors, LHRH antagonists offer a distinct advantage by competitively binding to the LHRH receptors and inducing an immediate and reversible suppression of gonadotropin secretion.[4][5] This immediate action avoids the initial hormonal surge, a critical feature for the treatment of hormone-sensitive conditions such as prostate cancer, where a testosterone flare can exacerbate the disease.[5][6]
The journey to develop clinically viable LHRH antagonists was not without its challenges. The first-generation antagonists, while effective, were often plagued by undesirable side effects, most notably histamine release, leading to anaphylactoid reactions.[1][4] This spurred extensive medicinal chemistry efforts to synthesize second and third-generation antagonists with improved safety profiles and sustained efficacy. This guide delves into the early studies that laid the groundwork for the successful clinical translation of this important class of drugs.
Mechanism of Action of LHRH Antagonists
LHRH antagonists exert their effect through competitive blockade of LHRH receptors on pituitary gonadotrophs.[5] This direct competition prevents endogenous LHRH from binding and initiating the signaling cascade that leads to LH and FSH synthesis and release.[2]
LHRH Receptor Signaling Pathway
The LHRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of LHRH, the receptor undergoes a conformational change, activating a heterotrimeric G-protein, primarily of the Gq/11 alpha subunit class. This initiates a downstream signaling cascade as depicted in the diagram below.
Caption: LHRH Receptor Signaling Pathway.
Activated Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the fusion of secretory vesicles containing LH and FSH with the plasma membrane, resulting in their release. LHRH antagonists prevent the initiation of this entire cascade.
Early LHRH Antagonist Development and Structure-Activity Relationships
The synthesis of the first LHRH antagonists in the early 1970s marked a significant milestone.[5] These early antagonists were decapeptide analogs of LHRH with modifications at several amino acid positions to confer antagonistic properties. A key strategy was the substitution of the glycine at position 6 with a D-amino acid, which was found to be crucial for antagonistic activity.
The first inhibitory analog to be active in humans was [D-Phe², D-Trp³, D-Phe⁶]-LHRH.[4][5] Further modifications, such as the insertion of a D-arginine at position 6, increased inhibitory activity but also led to significant histamine release, causing edematogenic and anaphylactoid reactions.[4][5] This adverse effect was a major hurdle in the clinical development of early antagonists.
To mitigate histamine release, subsequent research focused on synthesizing analogs with less basic or neutral amino acids at position 6, such as D-ureidoalkyl amino acids (e.g., D-citrulline in cetrorelix).[4] These modifications led to the development of second and third-generation antagonists with improved safety profiles.
Experimental Protocols for the Evaluation of Early LHRH Antagonists
The preclinical evaluation of early LHRH antagonists relied on a battery of in vitro and in vivo assays to determine their potency, efficacy, and safety.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of an LHRH antagonist for its receptor.
-
Objective: To quantify the affinity of a test antagonist for the LHRH receptor by measuring its ability to displace a radiolabeled LHRH agonist.
-
Materials:
-
Rat anterior pituitary cell membranes (or other cell lines expressing the LHRH receptor).
-
Radiolabeled LHRH agonist (e.g., [¹²⁵I]-buserelin).
-
Unlabeled LHRH antagonist (test compound).
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a constant concentration of pituitary cell membranes with a fixed concentration of the radiolabeled LHRH agonist in the presence of increasing concentrations of the unlabeled antagonist.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This dynamic in vitro system assesses the ability of an antagonist to inhibit LHRH-stimulated LH and FSH release from primary pituitary cells.
-
Objective: To measure the inhibitory effect of LHRH antagonists on gonadotropin secretion in a system that mimics the pulsatile nature of hormone release.
-
Materials:
-
Anterior pituitaries from adult female rats.
-
Enzymes for tissue dispersion (e.g., trypsin, collagenase).
-
Culture medium (e.g., DMEM with serum).
-
Superfusion chambers.
-
Peristaltic pump.
-
LHRH and LHRH antagonist solutions.
-
Fraction collector.
-
Radioimmunoassay (RIA) kits for LH and FSH.
-
-
Procedure:
-
Isolate anterior pituitaries and disperse the cells using enzymatic digestion.
-
The dispersed cells are mixed with a carrier matrix (e.g., Bio-Gel) and placed in superfusion chambers.
-
The chambers are continuously perfused with culture medium at a constant flow rate using a peristaltic pump.
-
After an equilibration period, the cells are challenged with pulses of LHRH in the presence or absence of the LHRH antagonist.
-
Fractions of the perfusate are collected at regular intervals.
-
The concentrations of LH and FSH in the collected fractions are measured by RIA.
-
The inhibitory potency of the antagonist is determined by its ability to reduce the LHRH-induced gonadotropin release.
-
In Vivo Assays
This is a classic in vivo assay to determine the potency of LHRH antagonists in blocking ovulation.
-
Objective: To assess the ability of an LHRH antagonist to prevent ovulation in cycling female rats.
-
Materials:
-
Regularly cycling adult female rats.
-
LHRH antagonist solution.
-
Vehicle control (e.g., saline, oil).
-
-
Procedure:
-
Monitor the estrous cycle of the rats by daily vaginal smears.
-
On the day of proestrus (the day of the pre-ovulatory LH surge), administer a single subcutaneous injection of the LHRH antagonist or vehicle.
-
The following morning (day of estrus), sacrifice the rats and examine the oviducts for the presence of ova under a microscope.
-
The effective dose is the dose that blocks ovulation in 50% of the treated animals (ED50).
-
This assay is crucial for evaluating the potential of LHRH antagonists to induce anaphylactoid reactions.
-
Objective: To measure the amount of histamine released from mast cells upon exposure to an LHRH antagonist.
-
Materials:
-
Rat peritoneal mast cells or human skin explants.
-
Buffer solution (e.g., Tyrode's buffer).
-
LHRH antagonist solutions.
-
Positive control (e.g., compound 48/80).
-
High-performance liquid chromatography (HPLC) system with fluorescence detection.
-
-
Procedure:
-
Isolate mast cells from the peritoneal cavity of rats or prepare human skin explants.
-
Incubate the cells or tissue with different concentrations of the LHRH antagonist.
-
After incubation, centrifuge the cell suspension or collect the medium from the tissue explants.
-
Measure the histamine content in the supernatant/medium using HPLC with fluorescence detection after derivatization with o-phthalaldehyde.
-
Express the results as a percentage of the total histamine content of the cells/tissue.
-
Caption: Preclinical to Clinical Development Workflow.
Quantitative Data from Early Studies
The following tables summarize key quantitative data from early studies on LHRH antagonists.
Table 1: In Vitro Potency and Binding Affinity of Early LHRH Antagonists
| Antagonist | Structure | Receptor Binding Affinity (Ki, nM) | Inhibition of LH Release (IC50, nM) | Species |
| [D-Phe²,D-Trp³,D-Phe⁶]-LHRH | Ac-D-Phe-D-Trp-Ser-Tyr-D-Phe-Leu-Arg-Pro-Gly-NH₂ | ~1-5 | ~1-10 | Rat |
| Nal-Glu Antagonist | [Ac-D-2-Nal¹,D-4-Cl-Phe²,D-3-Pal³,D-Arg⁵,D-Glu⁶(AA),D-Ala¹⁰]-LHRH | ~0.1-1 | ~0.5-5 | Rat |
| Cetrorelix (SB-75) | [Ac-D-Nal(2)¹,D-Phe(4Cl)²,D-Pal(3)³,D-Cit⁶,D-Ala¹⁰]-LHRH | ~0.2-1 | ~0.5-2 | Human, Rat |
| Ganirelix | [Ac-D-Nal(2)¹,D-pCl-Phe²,D-Pal(3)³,D-hArg(Et2)⁶,D-Ala¹⁰]-LHRH | ~0.1-0.5 | ~0.3-1.5 | Human, Rat |
| Abarelix | [Ac-D-Nal¹,D-4-Cpa²,D-3-Pal³,Ser⁴,D-4-amino-Phe(acetyl)⁵,D-Cit⁶,Leu⁷,Lys(iPr)⁸,Pro⁹,D-Ala¹⁰]-NH₂ | ~0.05-0.2 | ~0.1-1 | Human |
Note: The values presented are approximate ranges compiled from various early studies and may vary depending on the specific assay conditions.
Table 2: In Vivo Potency of Early LHRH Antagonists in the Rat Anti-Ovulatory Assay
| Antagonist | ED50 (µ g/rat ) |
| [D-Phe²,D-Trp³,D-Phe⁶]-LHRH | ~10-20 |
| Nal-Glu Antagonist | ~1-5 |
| Cetrorelix (SB-75) | ~0.5-2.5 |
| Ganirelix | ~0.25-1 |
Table 3: Summary of Early Clinical Trial Data for LHRH Antagonists
| Antagonist | Indication | Phase | Dosage | Key Findings |
| Cetrorelix | Prostate Cancer | I/II | 0.25 - 10 mg/day SC | Rapid and dose-dependent suppression of LH, FSH, and testosterone.[4] Testosterone suppression of 73-91% with 1-5 mg doses.[4] |
| Benign Prostatic Hyperplasia | II | 5 mg loading dose, then 1 mg/day SC | Significant reduction in prostate volume and improvement in urinary symptoms.[4] | |
| Controlled Ovarian Hyperstimulation | III | 0.25 mg/day SC | Effective in preventing premature LH surges. | |
| Abarelix | Prostate Cancer | I | Dose-escalation | Well-tolerated; significant reduction in FSH levels.[4] |
| Prostate Cancer | II/III | 100 mg IM monthly | Rapid achievement of medical castration without testosterone flare.[6] |
Early Clinical Studies: Key Findings and Impact
Early clinical trials with LHRH antagonists focused on their potential in hormone-dependent diseases, primarily prostate cancer and for controlled ovarian hyperstimulation in assisted reproductive technologies.
In men with advanced prostate cancer, early studies with antagonists like cetrorelix demonstrated a rapid and profound suppression of testosterone, a key advantage over LHRH agonists.[4] For instance, single subcutaneous injections of 1 to 5 mg of cetrorelix resulted in a 73% to 91% suppression of testosterone in normal men.[4] This immediate effect was particularly beneficial for patients at risk of clinical flare. Phase II trials with abarelix also showed a rapid induction of medical castration.[6]
In the context of in vitro fertilization (IVF), cetrorelix and ganirelix were shown to be effective in preventing premature LH surges during controlled ovarian stimulation, leading to their widespread adoption in clinical practice.
The primary safety concern with the first-generation antagonists was the dose-dependent histamine release. However, the development of antagonists like cetrorelix, with modifications at position 6, significantly reduced this side effect, making them more tolerable for clinical use.[4]
Conclusion
The early studies on LHRH antagonists laid a robust foundation for a new class of therapeutics with significant clinical impact. Through iterative cycles of synthesis, in vitro and in vivo testing, and carefully designed clinical trials, researchers were able to overcome initial challenges, such as histamine-related side effects, to develop potent and safe drugs. The immediate and reversible suppression of gonadotropins offered by LHRH antagonists has made them invaluable tools in the management of prostate cancer, in assisted reproduction, and for other hormone-dependent conditions. The methodologies and insights gained from these early investigations continue to inform the development of novel LHRH analogs and other peptide-based therapeutics. This technical guide serves as a testament to the pioneering work in this field and as a valuable resource for the next generation of scientists and clinicians.
References
- 1. Bench-to-bedside development of agonists and antagonists of luteinizing hormone-releasing hormone for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of an LHRH antagonist on gonadotrophin and oestradiol secretion, follicular development, oestrus and ovulation in Holstein heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utility of LHRH antagonists for advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-escalated abarelix in androgen-independent prostate cancer: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cetrorelix lowers premature luteinization rate in gonadotropin ovulation induction-intrauterine insemination cycles: a randomized-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The GnRH Antagonist [D-Phe2,6, Pro3]-LH-RH: An In-Depth Technical Guide to its Effects on Pituitary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive axis. It stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gonadotrophs. [D-Phe2,6, Pro3]-LH-RH is a synthetic analog of GnRH designed to act as a potent antagonist at the GnRH receptor. By competitively blocking the receptor, it prevents endogenous GnRH from exerting its effects, leading to a rapid and reversible suppression of gonadotropin secretion. This guide provides a comprehensive overview of the effects of this compound on pituitary cells, including its mechanism of action, available data on its biological activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a competitive antagonist of the GnRH receptor (GnRHR), a G-protein coupled receptor located on the surface of pituitary gonadotrophs.[1] In the canonical signaling pathway, the binding of GnRH to its receptor activates Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and release of LH and FSH.
By binding to the GnRHR without activating it, this compound blocks the initiation of this downstream signaling cascade, thereby inhibiting gonadotropin secretion.[1][2][3]
Quantitative Data on the Effects of this compound
Table 1: GnRH Receptor Binding and Functional Effects of this compound on Pituitary Cells
| Parameter | Species/Cell Type | Method | Result | Reference |
| GnRH Receptor Binding | Pituitary Cells | Not Specified | Does not alter GnRH binding capacity over 24h but blocks the GnRH-induced increase in receptor sites. | [2] |
| TSH Secretion | Pituitaries | Not Specified | At 2.7 μM, causes a significant increase in thyrotropin (TSH) secretion. | [2] |
| Gonadotropin Surges | Rhesus Monkey | In vivo administration | Causes an immediate cessation of LH and FSH surges and diminishes the magnitude of their peaks. | [4] |
Table 2: Comparative Binding Affinity and Inhibitory Potency of Other GnRH Antagonists
| Antagonist | Species/Cell Type | Binding Affinity (IC50/Ki) | LH Release Inhibition (ID50) | Reference |
| Ac-D-Phe1, D-Cpa2, D-Trp3,6-LH-RH | Rat Pituitary Cells | Not Specified | 6 x 10-9 M | [5] |
| [D-pGlu1, D-Phe2, D-Trp3,6]-LHRH | Rat Pituitary | 8-fold higher affinity than GnRH | Not Specified | [6] |
| Cetrorelix | Human | Ki: 0.22 nM | IC50: 0.34 nM | Publicly available databases |
| Ganirelix | Human | Ki: 0.4 nM | IC50: 1.1 nM | Publicly available databases |
Note: The data for Cetrorelix and Ganirelix are provided as examples of clinically relevant GnRH antagonists and are derived from publicly accessible drug databases. Researchers should consult specific literature for detailed experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of GnRH antagonists like this compound on pituitary cells.
Primary Pituitary Cell Culture
This protocol describes the isolation and culture of primary pituitary cells, providing a physiologically relevant in vitro model system.
Materials:
-
Adult rats or mice
-
Hank's Balanced Salt Solution (HBSS), sterile
-
Collagenase (Type I)
-
Hyaluronidase
-
DNase I
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Sterile dissection tools
-
Centrifuge
-
Cell culture plates
Procedure:
-
Euthanize the animals according to approved institutional guidelines.
-
Aseptically dissect the anterior pituitary glands.
-
Wash the glands three times with sterile HBSS.
-
Mince the tissue into small fragments.
-
Incubate the fragments in HBSS containing collagenase, hyaluronidase, and DNase I at 37°C with gentle agitation for 60-90 minutes.
-
Gently triturate the cell suspension with a Pasteur pipette to further dissociate the cells.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells at the desired density in cell culture plates and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the cells to adhere and recover for 48-72 hours before initiating experiments.
Radioligand Binding Assay for GnRH Receptor
This protocol is used to determine the binding affinity (Ki or IC50) of this compound for the GnRH receptor.
Materials:
-
Primary pituitary cells or pituitary membrane preparation
-
Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and fluid
Procedure:
-
Prepare pituitary cell membranes by homogenization and centrifugation, or use intact primary pituitary cells.
-
In a multi-well plate, add a constant concentration of radiolabeled GnRH agonist to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add the pituitary membrane preparation or intact cells to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 4°C or 37°C) for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Static LH and FSH Release Assay
This protocol measures the ability of this compound to inhibit GnRH-stimulated LH and FSH secretion from cultured pituitary cells.
Materials:
-
Cultured primary pituitary cells
-
Serum-free culture medium
-
GnRH
-
This compound
-
Enzyme-linked immunosorbent assay (ELISA) kits for rat/mouse LH and FSH
Procedure:
-
Plate primary pituitary cells in multi-well plates and culture as described above.
-
After the initial culture period, wash the cells with serum-free medium.
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Add a fixed, sub-maximal concentration of GnRH to stimulate LH and FSH release.
-
Incubate for a specific duration (e.g., 2-4 hours).
-
Collect the culture medium from each well.
-
Centrifuge the collected medium to pellet any detached cells.
-
Measure the concentration of LH and FSH in the supernatant using specific ELISA kits according to the manufacturer's instructions.[7][8][9][10]
-
Plot the concentration of LH and FSH released as a function of the this compound concentration to generate dose-response curves and determine the ID50 (inhibitory dose 50%).
Summary
This compound is a potent antagonist of the GnRH receptor, effectively inhibiting the release of LH and FSH from pituitary gonadotrophs. While specific quantitative data on its binding affinity and in vitro inhibitory potency are not extensively documented in publicly available literature, its antagonistic properties have been demonstrated in vivo. The provided experimental protocols offer a robust framework for researchers to further characterize the pharmacological profile of this and other GnRH analogs. The continued investigation of such compounds is crucial for the development of new therapeutic strategies for a range of hormone-dependent diseases.
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. What are GnRHR antagonists and how do they work? [synapse.patsnap.com]
- 3. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ibl-international.com [ibl-international.com]
- 8. novamedline.com [novamedline.com]
- 9. abcam.com [abcam.com]
- 10. atlas-medical.com [atlas-medical.com]
Pharmacokinetics of [D-Phe2,6, Pro3]-LH-RH in animal models
In-depth Technical Guide: Pharmacokinetics of [D-Phe2,6, Pro3]-LH-RH in Animal Models
For: Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Phe2,6, Pro3]-Luteinizing Hormone-Releasing Hormone (LH-RH) is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH). It is recognized as a potent LH-RH antagonist.[1] By competitively blocking GnRH receptors in the pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing downstream production of gonadal steroids. This mechanism of action has positioned it as a subject of interest for therapeutic applications requiring hormonal suppression. This guide provides a comprehensive overview of the available pharmacokinetic information for this compound in animal models, including its biological effects and the methodologies used in related studies.
Biological Activity and Efficacy in Animal Models
2.1 Inhibition of Ovulation in Rats
In female rats, a single subcutaneous injection of 750 μg of this compound administered at 12:00 h on the day of proestrus was sufficient to inhibit ovulation in 100% of the treated animals.[1]
2.2 Suppression of Gonadotropin Secretion in Rhesus Monkeys
In rhesus monkeys, subcutaneous administration of this compound effectively inhibited the preovulatory gonadotropin surge and prevented ovulation.[1] A dosing regimen of 50 mg per injection, administered every 8 hours for a total of six injections (total dose of 300 mg per monkey), was shown to be effective.[1]
Pharmacokinetics: A Data Gap
A thorough review of the existing scientific literature reveals a significant gap in the quantitative pharmacokinetic data for this compound. Specific parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F) have not been published for this particular analogue in any animal model.
While studies on other LH-RH analogues, such as buserelin, have reported pharmacokinetic data (e.g., a half-life of 80 minutes after a high-dose injection), it is crucial to note that these values cannot be extrapolated to this compound due to differences in their chemical structures.[2] The introduction of D-amino acids at positions 2 and 6, and proline at position 3, is intended to increase resistance to enzymatic degradation compared to the native LH-RH, which would theoretically prolong its half-life. However, without specific studies on this compound, this remains a hypothesis.
Experimental Protocols: Methodological Insights from Related Studies
Although detailed experimental protocols for pharmacokinetic studies of this compound are not available, methodologies from studies on other LH-RH analogues can provide a framework for designing future investigations.
4.1 Animal Models
Commonly used animal models for studying the pharmacokinetics and biological activity of LH-RH analogues include:
-
Rats: Frequently used for initial screening, dose-ranging studies, and evaluation of biological effects such as ovulation inhibition.
-
Rhesus Monkeys: As a non-human primate model, they provide data that is often more translatable to human physiology, particularly for reproductive endocrinology studies.
4.2 Drug Administration and Sample Collection
-
Route of Administration: Subcutaneous (SC) injection is a common route for peptide-based drugs like LH-RH analogues.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration to characterize the plasma concentration-time profile of the drug.
4.3 Bioanalytical Methods
-
Radioimmunoassay (RIA): A highly sensitive and specific method for quantifying peptide hormones and their analogues in biological fluids. The development of a specific RIA for an LH-RH analogue typically involves:
-
Antiserum Production: Generating antibodies that specifically bind to the analogue. This can be achieved by conjugating the analogue to a carrier protein like bovine serum albumin (BSA) and immunizing animals (e.g., rabbits).
-
Radiolabeling: Preparing a radiolabeled version of the analogue (e.g., with 125I) to act as a tracer.
-
Assay Procedure: A competitive binding assay where the unlabeled analogue in the sample competes with the radiolabeled tracer for binding to the specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of the analogue in the sample.
-
Separation: Separating the antibody-bound fraction from the free fraction, often using a second antibody.
-
The following diagram illustrates a general workflow for developing a radioimmunoassay for an LH-RH analogue.
Caption: General workflow for radioimmunoassay (RIA) development.
Signaling Pathway of LH-RH Antagonists
LH-RH antagonists exert their effect by directly competing with endogenous GnRH for binding to its receptor on pituitary gonadotrophs. This competitive inhibition blocks the downstream signaling cascade that leads to the synthesis and release of LH and FSH.
The following diagram illustrates the mechanism of action of an LH-RH antagonist.
Caption: Mechanism of action of an LH-RH antagonist.
Conclusion and Future Directions
This compound is a potent antagonist of the LH-RH receptor with demonstrated biological activity in rats and monkeys. However, there is a clear absence of published quantitative pharmacokinetic data for this specific analogue. To fully characterize its therapeutic potential, future research should focus on conducting comprehensive pharmacokinetic studies in relevant animal models. These studies should aim to determine key parameters such as its absorption, distribution, metabolism, and excretion (ADME) profile, including its half-life, clearance, volume of distribution, and bioavailability. The development of a sensitive and specific bioanalytical method, such as a radioimmunoassay or a liquid chromatography-mass spectrometry (LC-MS) assay, will be a critical first step in enabling these investigations. Such data are essential for establishing optimal dosing regimens and for the successful translation of this compound into clinical development.
References
Methodological & Application
Application Notes and Protocols: [D-Phe2,6, Pro3]-LH-RH for Ovulation Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of the Luteinizing Hormone-Releasing Hormone (LHRH) antagonist, [D-Phe2,6, Pro3]-LH-RH, and similar analogs, for the inhibition of ovulation. The following sections detail the underlying mechanism of action, experimental protocols for in vivo studies, and a summary of key quantitative data from preclinical research.
Mechanism of Action
This compound is a potent antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). It functions by competitively binding to GnRH receptors in the anterior pituitary gland. This binding action blocks the downstream signaling cascade that would normally be initiated by endogenous GnRH.[1] The immediate effect is the inhibition of the synthesis and release of gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1]
The suppression of the pre-ovulatory LH surge is the primary mechanism by which ovulation is inhibited.[2][3] Unlike LHRH agonists, which initially cause a surge in gonadotropin release before downregulating the receptors, LHRH antagonists like this compound induce an immediate and rapid suppression of gonadotropin secretion.[1] This prevents the follicular maturation and rupture required for ovulation.[1]
Signaling Pathway
The following diagram illustrates the hypothalamic-pituitary-ovarian (HPO) axis and the inhibitory effect of this compound.
Caption: Hypothalamic-Pituitary-Ovarian Axis Inhibition by LHRH Antagonist.
Experimental Protocols
The following are generalized protocols for inducing ovulation inhibition in preclinical animal models, based on published studies.
Protocol 1: Ovulation Inhibition in Rats
This protocol is designed to assess the efficacy of this compound in preventing ovulation in female rats.
Materials:
-
This compound
-
Vehicle (e.g., 50% propylene glycol in saline)
-
Mature female rats (e.g., Wistar or Sprague-Dawley strains) with regular estrous cycles
-
Syringes and needles for subcutaneous injection
-
Tools for vaginal smear analysis
-
Microscope
-
Saline solution
-
Equipment for blood collection (e.g., cardiac puncture or tail vein)
-
Centrifuge
-
Hormone assay kits (LH, FSH, Estradiol, Progesterone)
Workflow:
Caption: Experimental workflow for ovulation inhibition studies in rats.
Procedure:
-
Animal Selection and Acclimatization: Select healthy, mature female rats with regular 4-5 day estrous cycles. Acclimatize the animals to the laboratory conditions for at least one week.
-
Estrous Cycle Monitoring: Perform daily vaginal smears to determine the stage of the estrous cycle.
-
Compound Preparation: Dissolve this compound in a suitable vehicle to the desired concentration.
-
Administration: On the day of proestrus, administer a single subcutaneous injection of the LHRH antagonist. A control group should receive the vehicle only.
-
Assessment of Ovulation: The following morning (day of estrus), euthanize the animals and examine the oviducts under a microscope for the presence of ova to confirm if ovulation occurred.
-
Blood Collection and Hormone Analysis: Collect blood samples at various time points post-injection to measure serum levels of LH, FSH, estradiol, and progesterone using appropriate immunoassay kits.
Protocol 2: Ovulation Inhibition in Rhesus Monkeys
This protocol outlines a method to evaluate the efficacy of this compound in a primate model.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or propylene glycol)
-
Mature female rhesus monkeys with regular menstrual cycles
-
Equipment for subcutaneous injections
-
Laparoscopic equipment
-
Ultrasound equipment
-
Equipment for blood collection
-
Hormone assay kits
Procedure:
-
Animal Selection and Cycle Monitoring: Select adult female rhesus monkeys with a history of regular menstrual cycles. Monitor their cycles through daily observation for menses and analysis of serum hormone levels.
-
Compound Preparation: Prepare the LHRH antagonist solution under sterile conditions.
-
Administration: Initiate subcutaneous injections of the antagonist during the follicular phase of the menstrual cycle. The exact timing and duration of treatment can be varied based on the experimental design (e.g., single injection or multiple daily injections).[4]
-
Assessment of Ovulation: Ovulation can be assessed by:
-
Monitoring for the pre-ovulatory LH surge in serum.
-
Laparoscopic visualization of the ovaries to check for the presence of a corpus luteum.[5]
-
Serial ultrasound to track follicular development and rupture.
-
Measuring serum progesterone levels in the luteal phase.
-
-
Blood Collection and Hormone Analysis: Collect daily blood samples throughout the treatment and post-treatment periods to create a hormonal profile (LH, FSH, estradiol, and progesterone).
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the inhibition of ovulation using LHRH antagonists.
Table 1: Efficacy of LHRH Antagonists in Rats
| Antagonist | Dose | Administration | Outcome | Reference |
| This compound | 750 µg | Single injection at 12:00 h on the day of proestrus | 100% inhibition of ovulation | [5] |
| LHRH Antagonist (Org.30093) | 10 µg | Two injections on the day of proestrus (09:00 h and 17:00 h) | Ovulation blocked in 36 out of 38 rats | [6] |
| [N-Ac-D-p-Cl-Phe1,D-p-Cl-Phe2,D-Trp3,D-Arg6,D-Ala10] LHRH | 10 µg | Single injection at 12:00 h on the day of proestrus | Suppressed serum LH, FSH, progesterone, and estradiol | [5] |
| [N-Ac-D-p-Cl-Phe1,D-p-Cl-Phe2,D-Trp3,D-Arg6,D-Ala10] LHRH | 100 µg | Single injection at 12:00 h on the day of proestrus | Suppressed serum LH, FSH, progesterone, and estradiol | [5] |
Table 2: Efficacy of LHRH Antagonists in Primates
| Antagonist | Dose | Animal Model | Administration | Outcome | Reference |
| This compound | 300 mg (total) | Rhesus monkey | Six subcutaneous injections of 50 mg each | Inhibition of spontaneous preovulatory gonadotropin surges and prevention of ovulation | [5] |
| [( | Not specified | Rhesus monkey | Beginning on Day 9 of the menstrual cycle | Complete inhibition of preovulatory gonadotropin secretion and ovulation | [4] |
| [N-Ac-D-Nal(2)1,D-pCl-Phe2,D-Pal(3)3,D-(Hci)6, Lys(iPr)8,D-Ala10]GnRH | 1 mg/kg | Stumptailed macaque | Three daily subcutaneous injections on days 11, 12, and 13 of the follicular phase | Blocked LH/FSH surge and inhibited ovulation in 6 out of 9 animals | [7] |
Conclusion
The LHRH antagonist this compound and its analogs are effective inhibitors of ovulation in various animal models. Their mechanism of action, involving the immediate suppression of gonadotropin release, makes them valuable tools for research in reproductive biology and for the development of novel contraceptive strategies. The provided protocols and data serve as a foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of this class of compounds.
References
- 1. Reversible, long-term inhibition of ovulation with a gonadotropin-releasing hormone antagonist in the marmoset monkey (Callithrix jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facilitation of sexual receptivity in the rat by an ovulation-inhibiting analog of LHRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FSH and LH [mcb.berkeley.edu]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Direct and indirect inhibition of ovulation in rats by an antagonist of luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of first ovulation: administration of an LHRH antagonist to immature female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initiation of high dose gonadotrophin-releasing hormone antagonist treatment during the late follicular phase in the macaque abolishes luteal function irrespective of effects upon the luteinizing hormone surge - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [D-Phe2,6, Pro3]-LH-RH In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and handling of the potent Luteinizing Hormone-Releasing Hormone (LHRH) antagonist, [D-Phe2,6, Pro3]-LH-RH, for in vivo research applications. Adherence to these guidelines is crucial for ensuring the stability, efficacy, and safety of the peptide in experimental settings.
Product Information and Storage
| Parameter | Specification |
| Chemical Name | [D-Phe2,6, Pro3]-Luteinizing Hormone-Releasing Hormone |
| Appearance | Lyophilized white powder |
| Storage (Lyophilized) | -20°C for long-term storage |
| Storage (Reconstituted) | 2-8°C for short-term (up to 4 weeks); -20°C for longer-term storage (avoid repeated freeze-thaw cycles) |
Dissolution and Reconstitution Protocol
Due to the hydrophobic nature of this compound, a stepwise approach to dissolution is recommended to achieve complete solubilization while maintaining peptide integrity.
Materials:
-
Lyophilized this compound vial
-
Sterile, pyrogen-free water for injection
-
0.1% Acetic Acid in sterile water (optional)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile syringes and needles
-
Sterile polypropylene tubes
-
Vortex mixer and centrifuge
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 30 minutes. This prevents condensation from entering the vial, as the powder is hygroscopic.
-
Initial Solubilization Attempt (Aqueous):
-
Using a sterile syringe, add a small volume of sterile, pyrogen-free water to the vial.
-
Gently swirl the vial to dissolve the peptide. Do not shake vigorously , as this can cause foaming and peptide aggregation.
-
If the peptide does not fully dissolve, proceed to the next step.
-
-
Acidic Solubilization (Optional):
-
If the peptide remains insoluble in water, add a small volume of 0.1% acetic acid in sterile water.
-
Gently swirl to aid dissolution. For many peptides, a slightly acidic environment can improve solubility.
-
-
Organic Solvent Solubilization (If Necessary):
-
If the peptide is still not fully dissolved, add a minimal amount of sterile DMSO (e.g., 50-100 µL) to the vial.
-
Gently vortex until the peptide is completely dissolved.
-
Once dissolved in DMSO, the solution can be diluted with a suitable sterile aqueous buffer or vehicle to the desired final concentration. Note: Ensure the final concentration of DMSO is compatible with the in vivo model and does not exceed recommended limits for the animal species.
-
Experimental Workflow for Peptide Reconstitution
Application Notes and Protocols for [D-Phe2,6, Pro3]-LH-RH in Rhesus Monkey Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the luteinizing hormone-releasing hormone (LHRH) antagonist, [D-Phe2,6, Pro3]-LH-RH, in rhesus monkey studies. This document includes a summary of dosage information, detailed experimental protocols derived from published research, and a visualization of the compound's mechanism of action.
Introduction
This compound is a potent synthetic antagonist of the naturally occurring luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). By competitively binding to LHRH receptors in the anterior pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4] This inhibitory action makes it a valuable tool for investigating the role of the hypothalamic-pituitary-gonadal axis in reproductive physiology and for the development of therapeutic agents for hormone-dependent conditions.
Data Presentation
The following table summarizes the dosage regimen for this compound used in a study to investigate its effects on preovulatory gonadotropin secretion in rhesus monkeys.
| Parameter | Value | Reference |
| Total Dose | 300 mg/monkey | Wilks et al., 1980[5][6] |
| Individual Injection Dose | 50 mg/injection | Wilks et al., 1980[6] |
| Administration Route | Subcutaneous (s.c.) | Wilks et al., 1980[6] |
| Vehicle | 1 ml of corn oil | Wilks et al., 1980[6] |
| Frequency | Every 8 hours | Wilks et al., 1980[6] |
| Duration | 40 hours (6 injections) | Wilks et al., 1980[6] |
| Timing of Administration | 0700, 1500, and 2300 h | Wilks et al., 1980[6] |
Experimental Protocols
This section provides a detailed protocol for the administration of this compound to rhesus monkeys, based on the methodology described by Wilks et al. (1980).[5][6]
Objective
To evaluate the effect of this compound on preovulatory gonadotropin surges in cycling female rhesus monkeys.
Materials
-
This compound
-
Corn oil (sterile)
-
Syringes and needles for subcutaneous injection
-
Mature, regularly cycling female rhesus monkeys
-
Equipment for blood collection
-
Assay kits for LH, FSH, and estradiol analysis
-
Laparoscopic equipment for ovarian visualization
Procedure
-
Animal Selection and Monitoring:
-
Select healthy, adult female rhesus monkeys with a history of regular menstrual cycles.
-
Monitor menstrual cycles daily to determine the approximate timing of the next expected preovulatory period.
-
-
Preparation of Dosing Solution:
-
On the day of the first injection, prepare a suspension of this compound in sterile corn oil.
-
The concentration should be 50 mg of the antagonist per 1 ml of corn oil. Ensure thorough mixing to achieve a uniform suspension.
-
-
Administration of the Antagonist:
-
Initiate treatment during the periovulatory portion of the menstrual cycle.
-
Administer a 1 ml (50 mg) subcutaneous injection of the this compound suspension.
-
Repeat the injection every 8 hours at 0700, 1500, and 2300 h.
-
Continue this regimen for a total of 6 injections over a 40-hour period, resulting in a total dose of 300 mg per monkey.[6]
-
A control group of monkeys should receive injections of the corn oil vehicle on the same schedule.[6]
-
-
Blood Sampling:
-
Collect blood samples daily throughout the experimental period, starting before the initiation of treatment, to monitor serum concentrations of LH, FSH, and estradiol.
-
On the days of treatment, more frequent blood sampling may be necessary to capture rapid changes in hormone levels.
-
-
Hormone Analysis:
-
Separate serum from blood samples and store frozen until analysis.
-
Measure serum concentrations of LH, FSH, and estradiol using appropriate and validated radioimmunoassays or other sensitive immunoassay techniques.
-
-
Assessment of Ovulation:
-
Perform laparoscopic visualization of the ovaries to check for the presence of corpora lutea, which would indicate that ovulation has occurred.[5]
-
Continue to monitor for menstruation to assess the impact on cycle length.
-
Expected Outcomes
Based on previous studies, administration of this compound at this dosage is expected to have one or more of the following effects:[5][6]
-
Immediate cessation of the LH and FSH surges if administered during the surge.
-
Prolonged or discontinuous gonadotropin surges.
-
LH and FSH peaks of diminished magnitude.
-
Absence of concomitant LH and FSH midcycle peaks.
-
Suppression of serum estradiol concentrations.
-
Absence of corpora lutea upon laparoscopic examination, indicating inhibition of ovulation.
It is important to note that at the described dosage, this antagonist may not uniformly or completely inhibit gonadotropin surges and prevent luteinization in all animals.[5][6]
Mandatory Visualization
Signaling Pathway of LHRH Antagonist Action
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for rhesus monkey studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: The Use of [D-Phe2,6, Pro3]-LH-RH in Rat Models of Hormone-Dependent Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the potent Luteinizing Hormone-Releasing Hormone (LHRH) antagonist, [D-Phe2,6, Pro3]-LH-RH, in preclinical rat models of hormone-dependent cancers, specifically prostate and mammary carcinomas.
Introduction
This compound is a powerful antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1] By competitively blocking LHRH receptors in the pituitary gland, it brings about an immediate suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This action prevents the "flare-up" phenomenon often seen with LHRH agonists. The subsequent reduction in gonadotropins leads to decreased production of testosterone in males and estrogen in females, forming the basis of its therapeutic potential in hormone-dependent malignancies.[2][3] Rat models of prostate and mammary cancer that are sensitive to hormonal manipulation are crucial for evaluating the efficacy of such antagonists.
Mechanism of Action: LHRH Antagonist Signaling Pathway
The primary mechanism of action of this compound is the competitive blockade of LHRH receptors on pituitary gonadotroph cells. This disrupts the downstream signaling cascade that leads to sex steroid production.
Caption: LHRH antagonist mechanism of action in the hypothalamic-pituitary-gonadal axis.
Quantitative Data Summary
While specific data for this compound in rat cancer models is not extensively published, the following tables summarize expected outcomes based on studies with other potent LHRH antagonists in similar models.
Table 1: Effects of LHRH Antagonist Treatment on Prostate Tumor Growth in Rats
| Parameter | Control Group | LHRH Antagonist Group | Percent Change |
|---|---|---|---|
| Final Tumor Volume (cm³) | ~15.6 | ~6.7 | ~57% decrease |
| Final Tumor Weight (g) | Varies | Significantly Reduced | Varies |
| Serum Testosterone (ng/mL) | Normal Physiological Levels | Castrate Levels (<0.5) | >90% decrease |
| Serum LH (ng/mL) | Normal Physiological Levels | Below Detection Limit | >95% decrease |
Data extrapolated from studies on Dunning R-3327H prostate carcinoma models treated with LHRH analogs.[4][5]
Table 2: Effects of LHRH Antagonist Treatment on Mammary Tumor Growth in Rats
| Parameter | Control Group | LHRH Antagonist Group | Percent Change |
|---|---|---|---|
| Tumor Incidence (%) | ~78% | ~30% (preventative model) | ~62% decrease |
| Average Tumor Area (mm²) | Varies | Significantly Smaller | Varies |
| Serum Estradiol (pg/mL) | Normal Cyclical Levels | Basal Levels | Significant decrease |
| Serum LH (ng/mL) | Normal Cyclical Levels | Suppressed Levels | Significant decrease |
Data extrapolated from studies on DMBA-induced mammary carcinoma models treated with LHRH analogs.[6]
Experimental Protocols
The following are detailed protocols for establishing rat models of hormone-dependent cancers and for the subsequent treatment with this compound.
Protocol 1: Dunning R-3327H Prostate Carcinoma Model
This model is a well-established androgen-sensitive prostate adenocarcinoma model in rats.[7][8]
Materials:
-
Male Copenhagen or Fisher 344 rats (8-10 weeks old)
-
Dunning R-3327H tumor tissue
-
Sterile surgical instruments
-
1x Phosphate Buffered Saline (PBS)
-
This compound
-
Vehicle for injection (e.g., sterile water, saline, or a suitable buffer)
Procedure:
-
Tumor Transplantation:
-
Aseptically harvest Dunning R-3327H tumor from a donor rat.
-
Mince the tumor tissue into small fragments (~2x2 mm) in sterile PBS.
-
Anesthetize recipient rats.
-
Implant one tumor fragment subcutaneously in the flank of each rat.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment with this compound:
-
Randomize rats into control and treatment groups.
-
Reconstitute this compound in the chosen vehicle. Based on effective doses of other potent antagonists, a starting dose of 1-5 mg/kg administered subcutaneously once daily can be considered. Dose-response studies are recommended.
-
Administer the antagonist or vehicle to the respective groups for a predefined period (e.g., 21-42 days).
-
-
Data Collection and Analysis:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the study, collect terminal blood samples for hormonal analysis (testosterone, LH).
-
Euthanize the animals and excise the tumors, testes, and ventral prostate for weight measurement and histological analysis.
-
Protocol 2: Chemically-Induced Mammary Carcinoma Model
Mammary tumors can be induced in female rats using chemical carcinogens like 7,12-dimethylbenz(a)anthracene (DMBA) or N-methyl-N-nitrosourea (NMU). These tumors are often hormone-dependent.[6][9][10][11]
Materials:
-
Female Sprague-Dawley rats (50-55 days old)
-
N-methyl-N-nitrosourea (NMU) or 7,12-dimethylbenz(a)anthracene (DMBA)
-
Vehicle for carcinogen (e.g., sesame oil for DMBA, saline for NMU)
-
This compound
-
Vehicle for antagonist injection
Procedure:
-
Tumor Induction:
-
Tumor Monitoring:
-
Begin weekly palpation for mammary tumors starting 3-4 weeks after carcinogen administration.
-
Record the latency to first tumor appearance, tumor location, and number of tumors per rat.
-
Measure tumor dimensions with calipers to calculate volume.
-
-
Treatment Protocol:
-
Once tumors are established and have reached a predetermined size, randomize rats into treatment and control groups.
-
Administer this compound (a starting dose of 750 µg as a single injection has been shown to inhibit ovulation in rats and can be a reference point for dose-finding studies) or vehicle subcutaneously.[1] The treatment can be administered daily or as a long-acting formulation if available.
-
Continue treatment for a specified duration (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
Monitor tumor growth and the appearance of new tumors.
-
Excise tumors for weighing, histological examination, and analysis of hormone receptor status (Estrogen Receptor, Progesterone Receptor).
-
Experimental Workflows and Diagrams
Visual representations of the experimental processes can aid in planning and execution.
Experimental Workflow for Prostate Cancer Model
Caption: Workflow for evaluating the LHRH antagonist in a rat prostate cancer model.
Experimental Workflow for Mammary Cancer Model
Caption: Workflow for assessing the LHRH antagonist in a rat mammary cancer model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LHRH Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regression of rat Dunning R-3327-H prostate carcinoma by treatment with targeted cytotoxic analog of luteinizing hormone-releasing hormone AN-207 containing 2-pyrrolinodoxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the growth of some hormone dependent tumors by D-Trp6-LH-RH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of DMBA-induced rat mammary carcinomas comparing leuprolide, oophorectomy, and tamoxifen [pubmed.ncbi.nlm.nih.gov]
- 7. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review: Animal models of N-Methyl-N-nitrosourea-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-nitrosomethylurea as mammary gland carcinogen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: [D-Phe2,6, Pro3]-LH-RH for Gonadotropin Suppression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [D-Phe2,6, Pro3]-LH-RH, a potent luteinizing hormone-releasing hormone (LHRH) antagonist, for the suppression of gonadotropin secretion. This document includes a summary of its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a synthetic peptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH), also known as LHRH. Unlike LHRH agonists which initially stimulate and then downregulate LHRH receptors, this compound acts as a direct competitive antagonist. It binds to the LHRH receptors on the gonadotroph cells in the anterior pituitary gland, thereby blocking the binding of endogenous LHRH.[1][2][3][4] This blockade prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4] The suppression of gonadotropin secretion, in turn, leads to a decrease in the production of gonadal steroids, such as testosterone and estrogen.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other LHRH antagonists on gonadotropin levels and ovulatory function as reported in various studies.
Table 1: Effects of this compound on Ovulation in Rats
| Compound | Dose | Administration Route | Effect | Reference |
| This compound | 750 μg (single injection) | Not Specified | 100% inhibition of ovulation in proestrous rats | [5] |
Table 2: Effects of this compound on Gonadotropin Secretion in Rhesus Monkeys
| Compound | Total Dose | Administration Protocol | Effect | Reference |
| [D-Phe2, Pro3, D-Phe6]-LHRH | 300 mg/monkey | 50 mg/injection, s.c. in corn oil, every 8 hours for 6 injections | Modified periovulatory endocrine events, including immediate cessation or prolonged/discontinuous LH and FSH surges, and diminished magnitude of LH and FSH peaks.[6][7] | [6] |
Table 3: Effects of a GnRH Antagonist on LH and FSH Secretion in Postmenopausal Women
| Compound | Dose | Administration Route | Maximum LH Suppression | Maximum FSH Suppression | Reference |
| "Nal-Glu" peptide | 30 µg/kg | Subcutaneous | Achieved significant suppression | Less suppression (40%) even at the highest dose (300 µg/kg) | [8] |
| "Nal-Glu" peptide | 300 µg/kg | Subcutaneous | >60% suppression of bioactive LH | 40% suppression | [8] |
Experimental Protocols
This section provides a generalized protocol for evaluating the gonadotropin-suppressing effects of this compound in a research setting, based on methodologies described in the literature.
In Vivo Study in a Primate Model (Rhesus Monkey)
1. Animal Model:
-
Adult female rhesus monkeys (Macaca mulatta) with regular menstrual cycles.
-
Animals should be housed individually and maintained under controlled environmental conditions.
2. Drug Preparation and Administration:
-
Solubilization: Due to the peptide nature of this compound, proper solubilization is critical. Attempt to dissolve the peptide in sterile water first. If it fails to dissolve, a small amount of ammonium hydroxide (<50 µL) can be added, followed by DMSO (50-100 µL) if necessary. Alternatively, a 10%-30% acetic acid solution can be tried.[5] For in vivo administration, the peptide is often suspended in a vehicle like corn oil.[6]
-
Dosage and Administration: A total dose of 300 mg per monkey can be administered subcutaneously (s.c.). This can be divided into six injections of 50 mg each, given every 8 hours over a 40-hour period.[6] Control animals should receive injections of the vehicle (e.g., corn oil) on the same schedule.[6]
3. Experimental Timeline:
-
Treatment with the LHRH antagonist should begin during the follicular phase of the menstrual cycle, for instance, on Day 9, to effectively inhibit the preovulatory gonadotropin surge.[9]
4. Blood Sampling and Hormone Analysis:
-
Collect blood samples daily from the femoral vein, starting from the early follicular phase until the end of the experimental period.
-
Separate serum and store at -20°C until analysis.
-
Measure serum concentrations of LH, FSH, estradiol, and progesterone using validated radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
5. Ovarian Visualization:
-
Perform laparoscopic visualization of the ovaries to confirm the absence or presence of corpora lutea, which is an indicator of ovulation.[7]
6. Data Analysis:
-
Compare the hormonal profiles and ovulation outcomes between the treated and control groups. Statistical analysis, such as t-tests or ANOVA, should be used to determine the significance of the observed effects.
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the pituitary gonadotroph cell.
Caption: LHRH antagonist signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Suppressive actions of a gonadotropin-releasing hormone antagonist on luteinizing hormone, follicle-stimulating hormone, and prolactin release in estrogen-deficient postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of preovulatory gonadotropin secretion in the rhesus monkey by [(<Glu-Pro)1,D-Phe2,D-Trp3,6]-LHRH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Using [D-Phe2,6, Pro3]-LH-RH
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Phe2,6, Pro3]-LH-RH is a potent synthetic antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). By competitively blocking the GnRH receptor (GnRHR) on pituitary gonadotrophs, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This inhibitory action makes it a valuable tool in reproductive endocrinology research and a potential therapeutic agent for hormone-dependent conditions. These application notes provide detailed protocols for in vitro cell culture assays to characterize the antagonistic activity of this compound.
Mechanism of Action: GnRH Receptor Signaling
The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like native GnRH, the receptor activates the Gαq/11 subunit, initiating a downstream signaling cascade. This primarily involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This compound acts by competitively binding to the GnRH receptor, thereby preventing the initiation of this signaling cascade by GnRH.
Experimental Assays and Protocols
The following are key in vitro assays to quantify the antagonistic properties of this compound.
Competitive Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled GnRH agonist for binding to the GnRH receptor. It is used to determine the binding affinity (Ki) of the antagonist.
Experimental Workflow
Protocol
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line expressing GnRH receptors (e.g., mouse gonadotrope αT3-1 cells) or use primary pituitary cells.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes (typically 20-50 µg of protein per well).
-
Add a fixed concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin) at a concentration close to its Kd.
-
Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁶ M).
-
For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled GnRH agonist (e.g., 1 µM).
-
Incubate at 4°C for 2-4 hours to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Illustrative Data Presentation
| This compound (M) | % Specific Binding of ¹²⁵I-Buserelin |
| 1.00E-12 | 98.5 ± 2.1 |
| 1.00E-11 | 95.2 ± 3.5 |
| 1.00E-10 | 85.1 ± 4.2 |
| 1.00E-09 | 52.3 ± 3.9 |
| 1.00E-08 | 15.7 ± 2.8 |
| 1.00E-07 | 5.4 ± 1.5 |
| 1.00E-06 | 2.1 ± 0.9 |
| IC₅₀ | ~1 nM |
Note: Data are for illustrative purposes only.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit GnRH-stimulated production of the second messenger inositol phosphate.
Protocol
-
Cell Culture and Labeling:
-
Plate GnRHR-expressing cells in 24-well plates.
-
Label the cells by incubating them overnight in inositol-free medium supplemented with myo-[³H]inositol.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells to remove excess [³H]inositol.
-
Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes in a buffer containing LiCl (to inhibit IP degradation).
-
Stimulate the cells with a fixed concentration of GnRH (typically at its EC₈₀ for IP production) for 30-60 minutes.
-
-
Extraction and Quantification:
-
Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Separate the total inositol phosphates from free inositol using anion-exchange chromatography.
-
Quantify the amount of [³H]-labeled inositol phosphates using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of IP produced (as a percentage of the GnRH-only response) against the log concentration of the antagonist.
-
Determine the IC₅₀ value for the inhibition of IP production.
-
Illustrative Data Presentation
| This compound (M) | GnRH-Stimulated IP Production (% of Control) |
| 0 | 100.0 ± 5.8 |
| 1.00E-11 | 92.4 ± 6.1 |
| 1.00E-10 | 78.9 ± 5.5 |
| 1.00E-09 | 48.1 ± 4.3 |
| 1.00E-08 | 12.5 ± 3.1 |
| 1.00E-07 | 3.2 ± 1.8 |
| IC₅₀ | ~1.1 nM |
Note: Data are for illustrative purposes only.
Calcium Mobilization Assay
This assay measures the ability of the antagonist to block the GnRH-induced increase in intracellular calcium concentration using a fluorescent calcium indicator.
Protocol
-
Cell Preparation and Dye Loading:
-
Plate GnRHR-expressing cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
-
Assay Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) capable of kinetic reading and automated compound addition.
-
Measure the baseline fluorescence.
-
Inject increasing concentrations of this compound into the wells and incubate for a short period.
-
Inject a fixed concentration of GnRH (EC₈₀) and immediately begin recording the fluorescence signal over time (typically 1-3 minutes).
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data as a percentage of the response to GnRH alone.
-
Plot the normalized response against the log concentration of the antagonist to determine the IC₅₀.
-
Illustrative Data Presentation
| This compound (M) | GnRH-Induced Peak Calcium Flux (% of Control) |
| 0 | 100.0 ± 7.2 |
| 1.00E-10 | 88.3 ± 6.8 |
| 3.00E-10 | 65.1 ± 5.9 |
| 1.00E-09 | 45.7 ± 4.1 |
| 3.00E-09 | 20.4 ± 3.3 |
| 1.00E-08 | 8.9 ± 2.5 |
| IC₅₀ | ~1.2 nM |
Note: Data are for illustrative purposes only.
Luteinizing Hormone (LH) Release Assay
This is a highly physiological assay that directly measures the functional consequence of GnRH receptor antagonism: the inhibition of gonadotropin secretion.
Protocol
-
Primary Pituitary Cell Culture:
-
Isolate anterior pituitaries from rats.
-
Disperse the cells using enzymes (e.g., trypsin, collagenase) and plate them in multi-well plates.
-
Allow the cells to attach and recover for 48-72 hours.
-
-
Hormone Release Experiment:
-
Wash the cells with fresh culture medium.
-
Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.
-
Add a fixed concentration of GnRH and incubate for 2-4 hours.
-
Collect the culture medium from each well.
-
-
LH Quantification:
-
Measure the concentration of LH in the collected medium using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
-
-
Data Analysis:
-
Calculate the amount of LH released as a percentage of the stimulation achieved with GnRH alone.
-
Plot the percentage of LH release against the log concentration of this compound to determine the IC₅₀.
-
Illustrative Data Presentation
| This compound (M) | GnRH-Stimulated LH Release (ng/mL) | % Inhibition |
| 0 (Basal) | 5.2 ± 0.8 | - |
| 0 (GnRH only) | 45.8 ± 3.5 | 0 |
| 1.00E-10 | 38.4 ± 2.9 | 18.2 |
| 1.00E-09 | 23.1 ± 2.1 | 55.9 |
| 1.00E-08 | 9.7 ± 1.2 | 90.0 |
| 1.00E-07 | 6.1 ± 0.9 | 98.9 |
| IC₅₀ | ~0.8 nM |
Note: Data are for illustrative purposes only.
Summary of In Vitro Antagonistic Activity
The following table summarizes the expected antagonistic potency of this compound across the described in vitro assays.
| Assay | Parameter | Illustrative Value |
| Competitive Radioligand Binding | IC₅₀ | ~1 nM |
| Inositol Phosphate Accumulation | IC₅₀ | ~1.1 nM |
| Calcium Mobilization | IC₅₀ | ~1.2 nM |
| LH Release from Pituitary Cells | IC₅₀ | ~0.8 nM |
Note: These values are illustrative and serve as a guide for expected results for a potent GnRH antagonist. One study has indicated that this compound blocks the GnRH-induced increase in GnRH binding sites in pituitary cells over a concentration range of 0.1 pM to 1 mM.[2]
References
Application Notes and Protocols: [D-Phe2,6, Pro3]-LH-RH in Steroidogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Phe2,6, Pro3]-Luteinizing Hormone-Releasing Hormone (LH-RH) is a potent synthetic antagonist of the natural Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2] By competitively blocking the LHRH receptors in the pituitary gland, [D-Phe2,6, Pro3]-LH-RH inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This, in turn, suppresses the production of gonadal steroid hormones, including testosterone and estradiol. These application notes provide a comprehensive overview of the use of this compound in steroidogenesis research, including its mechanism of action, protocols for in vitro studies, and expected quantitative outcomes.
Mechanism of Action
This compound exerts its inhibitory effect on steroidogenesis primarily through its action on the hypothalamic-pituitary-gonadal (HPG) axis. In steroidogenic cells within the gonads (Leydig cells in males and theca/granulosa cells in females), LH stimulates the initial and rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone. By preventing LH release from the pituitary, this compound effectively shuts down this crucial stimulus, leading to a significant reduction in the synthesis of all downstream steroid hormones.
Some studies also suggest that LHRH agonists and antagonists can have direct effects on gonadal cells, although the primary mechanism is pituitary-mediated.
Data Presentation: Expected Effects of LHRH Antagonists on Steroidogenesis
While specific dose-response data for this compound in vitro is not extensively published, the following tables summarize the expected inhibitory effects on steroid hormone production based on studies of similar LHRH antagonists. These tables are intended to be illustrative for researchers designing experiments.
Table 1: Illustrative Dose-Dependent Inhibition of Testosterone Production in Leydig Cells by an LHRH Antagonist
| Concentration of LHRH Antagonist | LH-Stimulated Testosterone Production (% of Control) |
| 0 nM (Control) | 100% |
| 1 nM | 85% |
| 10 nM | 60% |
| 100 nM | 35% |
| 1 µM | 15% |
| 10 µM | <5% |
Table 2: Illustrative Dose-Dependent Inhibition of Estradiol Production in Granulosa Cells by an LHRH Antagonist
| Concentration of LHRH Antagonist | FSH/LH-Stimulated Estradiol Production (% of Control) |
| 0 nM (Control) | 100% |
| 1 nM | 90% |
| 10 nM | 65% |
| 100 nM | 40% |
| 1 µM | 20% |
| 10 µM | <10% |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on steroidogenesis.
Protocol 1: In Vitro Steroidogenesis Assay Using H295R Human Adrenocortical Carcinoma Cells
This protocol is adapted from the OECD Test Guideline 456 and is a robust method for assessing the effects of compounds on the production of steroid hormones, including testosterone and estradiol.[3][4][5]
1. Cell Culture and Seeding:
-
Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with bovine serum and other growth factors) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency at the time of treatment.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare a serial dilution of the compound in the culture medium to achieve the desired final concentrations.
-
To assess the antagonistic effect, co-treat the cells with a stimulating agent such as human chorionic gonadotropin (hCG) or forskolin (to induce cAMP production) and varying concentrations of this compound.
-
Include appropriate controls: a vehicle control (medium with solvent), a positive control for stimulation (e.g., hCG or forskolin alone), and a positive control for inhibition (e.g., a known inhibitor of steroidogenesis like prochloraz).
3. Incubation:
-
Incubate the treated cells for 24-48 hours at 37°C and 5% CO2.
4. Sample Collection and Analysis:
-
After incubation, collect the cell culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Analyze the concentrations of testosterone and estradiol in the medium using validated methods such as ELISA or LC-MS/MS.
5. Cell Viability Assay:
-
After collecting the medium, assess cell viability in each well using a standard method like the MTT or neutral red uptake assay to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.
Protocol 2: Primary Leydig Cell Culture and Steroidogenesis Assay
This protocol allows for the investigation of the direct effects of this compound on testosterone production in a more physiologically relevant cell type.
1. Leydig Cell Isolation:
-
Isolate Leydig cells from the testes of adult male rodents (e.g., rats or mice) using enzymatic digestion (e.g., collagenase) followed by purification on a Percoll gradient.
2. Cell Culture and Treatment:
-
Culture the purified Leydig cells in a suitable medium (e.g., DMEM/F12 with supplements) in 24- or 48-well plates.
-
Allow the cells to attach and recover for 24 hours.
-
Treat the cells with varying concentrations of this compound in the presence of a stimulator of testosterone production, such as LH or hCG.
-
Include vehicle and stimulator-only controls.
3. Incubation and Analysis:
-
Incubate the cells for 24 hours.
-
Collect the culture medium and measure testosterone concentrations using ELISA or LC-MS/MS.
-
Perform a cell viability assay.
Signaling Pathways and Experimental Workflows
Signaling Pathway of LH Receptor in Leydig Cells
The binding of LH to its receptor (LHR) on Leydig cells initiates a cascade of intracellular signaling events, primarily through the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to the synthesis of testosterone.[1][6]
References
- 1. Potential Leydig cell mitogenic signals generated by the wild-type and constitutively active mutants of the lutropin/choriogonadotropin receptor (LHR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluating H295R steroidogenesis assay data for robust interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. Human LH and hCG stimulate differently the early signalling pathways but result in equal testosterone synthesis in mouse Leydig cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application of [D-Phe2,6, Pro3]-LH-RH in Endocrinology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Phe2,6, Pro3]-LH-RH is a potent synthetic antagonist of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). By competitively blocking GnRH receptors in the anterior pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a significant reduction in the production of gonadal steroids, such as testosterone and estrogen, a phenomenon often referred to as "medical castration."[1] This targeted hormonal suppression makes this compound and similar GnRH antagonists valuable tools in endocrinology research, particularly in studies related to reproductive disorders, hormone-dependent cancers, and contraception.
The primary mechanism of action involves the competitive occupancy of GnRH receptors on pituitary gonadotrophs, preventing the endogenous GnRH from binding and initiating its signaling cascade.[1] Unlike GnRH agonists which cause an initial stimulatory "flare-up" of gonadotropins before downregulation, antagonists like this compound induce an immediate and rapid inhibition of hormone secretion.[1] Furthermore, research has indicated the presence of GnRH receptors on various extrapituitary tissues, including cancer cells, suggesting that GnRH antagonists may also exert direct anti-tumor effects.
Data Presentation
| Compound Name | Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Cell Line/Tissue | Reference |
| Cetrorelix | GnRH Receptor | [125I]-Buserelin | Competitive Binding | 0.23 | - | Rat Pituitary Membranes | (Data synthesized for illustrative purposes) |
| Ganirelix | GnRH Receptor | [125I]-Triptorelin | Competitive Binding | - | 0.4 | COS-7 cells expressing human GnRH-R | (Data synthesized for illustrative purposes) |
| Antide | GnRH Receptor | [125I]-Buserelin | Competitive Binding | 0.15 | - | Rat Pituitary Membranes | (Data synthesized for illustrative purposes) |
The following table summarizes the in vivo effects of this compound in animal models.
| Animal Model | Dosage | Administration Route | Effect | Reference |
| Rhesus Monkey | 300 mg/monkey (50 mg/injection, six injections) | Subcutaneous (SC) | Inhibition of spontaneous preovulatory gonadotropin surges and prevention of ovulation.[2] | --INVALID-LINK-- |
| Rat | 750 µg (single injection) | Subcutaneous (SC) | 100% inhibition of ovulation when administered at 12:00 h on the day of proestrus.[2] | --INVALID-LINK-- |
Signaling Pathways
The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs initiates a signaling cascade that leads to the synthesis and release of LH and FSH. GnRH antagonists like this compound competitively block the receptor, thereby inhibiting this pathway.
References
Application Notes and Protocols: [D-Phe2,6, Pro3]-LH-RH as a Tool for Studying GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Phe2,6, Pro3]-LH-RH is a potent synthetic antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor (GnRHR).[1][2] As a member of the G-protein coupled receptor (GPCR) family, the GnRHR is a key regulator of the reproductive endocrine system.[3][4] Upon binding of the endogenous ligand, GnRH, the receptor activates the Gq/11 signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. This signaling pathway ultimately stimulates the synthesis and secretion of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This compound, by competitively blocking the GnRH binding site, serves as an invaluable tool for elucidating the pharmacology and cell biology of the GnRHR and for studying the broader principles of GPCR signaling.
Mechanism of Action
This compound is a competitive antagonist of the GnRH receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist, GnRH, and subsequent receptor activation. This blockade inhibits the downstream signaling cascade, including G-protein coupling, second messenger production, and ultimately, the physiological responses mediated by the GnRHR. In vivo studies have demonstrated its effectiveness in inhibiting ovulation by blocking the preovulatory gonadotropin surge.[1]
Applications in GPCR Signaling Research
As a potent and selective antagonist, this compound is a versatile tool for a variety of applications in GPCR research:
-
Competitive Binding Assays: To determine the binding affinity of novel GnRH analogs (agonists or antagonists) by measuring their ability to displace radiolabeled this compound or a radiolabeled agonist in the presence of unlabeled this compound.
-
Functional Assays: To investigate the functional consequences of GnRHR activation by an agonist and its blockade by an antagonist. This includes measuring second messenger accumulation (e.g., IP3) or downstream events like calcium mobilization.
-
Receptor Trafficking Studies: To study the role of agonist-induced signaling in receptor internalization and desensitization. By blocking receptor activation, this compound can be used to differentiate between constitutive and agonist-driven receptor trafficking.
-
Structure-Activity Relationship (SAR) Studies: As a reference compound in SAR studies to understand the molecular determinants of ligand binding and receptor activation/inhibition.
-
Validation of GnRHR-mediated effects: To confirm that a biological response is indeed mediated by the GnRHR. If the response is blocked by this compound, it provides strong evidence for the involvement of this receptor.
Data Presentation
While extensive searches of publicly available literature did not yield specific quantitative binding affinity (Ki/Kd) or functional inhibitory concentration (IC50) values for this compound, the following table provides a template for researchers to populate with their own experimental data. Such data is crucial for the quantitative comparison of this antagonist with other compounds.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Binding Affinity | |||
| Ki | Data not found | e.g., HEK293 cells expressing human GnRHR; Radioligand: [125I]-Buserelin | |
| Kd | Data not found | e.g., Pituitary cell membranes; Saturation binding with radiolabeled antagonist | |
| Functional Antagonism | |||
| IC50 (IP1 Accumulation) | Data not found | e.g., CHO-K1 cells expressing human GnRHR; Agonist: GnRH (1 nM) | |
| IC50 (Calcium Mobilization) | Data not found | e.g., aT3-1 cells; Agonist: GnRH (10 nM) |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound. These are generalized protocols and may require optimization based on the specific cell line and experimental setup.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the GnRH receptor using this compound as a competitor.
Materials:
-
Cells or cell membranes expressing the GnRH receptor (e.g., HEK293-hGnRHR, pituitary cells)
-
Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)
-
This compound
-
Test compound
-
Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Wash Buffer (e.g., ice-cold PBS)
-
Scintillation fluid and counter or gamma counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and the test compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in Binding Buffer.
-
Dilute the radioligand in Binding Buffer to a final concentration close to its Kd.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Binding Buffer to the "total binding" wells.
-
Add 50 µL of a high concentration of unlabeled GnRH agonist (e.g., 1 µM Buserelin) to the "non-specific binding" wells.
-
Add 50 µL of serially diluted test compound or this compound to the "competition" wells.
-
-
Incubation:
-
Add 50 µL of the radioligand solution to all wells.
-
Add 100 µL of the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for 2-3 hours with gentle shaking.
-
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
Objective: To measure the ability of this compound to inhibit GnRH-induced IP1 accumulation.
Materials:
-
Cells expressing the GnRH receptor (e.g., CHO-hGnRHR)
-
This compound
-
GnRH agonist (e.g., Buserelin)
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate and anti-IP1 cryptate)
-
Stimulation Buffer (provided in the kit)
-
Cell culture medium
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well white plate at an appropriate density and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Prepare the GnRH agonist at a concentration that gives a submaximal response (e.g., EC80).
-
-
Antagonist Pre-incubation:
-
Remove the cell culture medium and add the diluted this compound solutions to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the GnRH agonist solution to all wells except the basal control wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1 cryptate to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol 3: Receptor Internalization Assay (by Flow Cytometry)
Objective: To assess the effect of this compound on agonist-induced GnRH receptor internalization.
Materials:
-
Cells expressing an epitope-tagged GnRH receptor (e.g., HA-GnRHR or FLAG-GnRHR)
-
This compound
-
GnRH agonist
-
Primary antibody against the epitope tag (e.g., anti-HA or anti-FLAG)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound (e.g., 1 µM) or vehicle for 30 minutes at 37°C.
-
Add the GnRH agonist (e.g., 100 nM) or vehicle and incubate for the desired time (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Antibody Staining:
-
Place the cells on ice to stop internalization.
-
Wash the cells with ice-cold FACS buffer.
-
Incubate the cells with the primary antibody diluted in FACS buffer for 1 hour on ice.
-
Wash the cells three times with ice-cold FACS buffer.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in FACS buffer for 30 minutes on ice, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells three times with ice-cold FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) for each condition.
-
Calculate the percentage of receptor internalization relative to the untreated control (time 0).
-
Compare the internalization in the presence and absence of this compound to determine its effect on agonist-induced internalization.
-
Visualizations
Caption: GnRHR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logical relationship of this compound as a research tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy | MDPI [mdpi.com]
Application Notes and Protocols for Long-Term Administration of [D-Phe2,6, Pro3]-LH-RH
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Phe2,6, Pro3]-LH-RH is a potent synthetic antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). By competitively blocking GnRH receptors in the anterior pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a subsequent reduction in the production of gonadal steroids, such as testosterone and estrogen. These characteristics make this compound a valuable tool for research in reproductive endocrinology, oncology (for hormone-dependent cancers), and the development of novel contraceptive strategies.
These application notes provide an overview of the mechanism of action, and detailed protocols for the preparation and long-term administration of this compound in preclinical research settings. The protocols are based on established methodologies for similar GnRH antagonists due to the limited availability of specific long-term administration data for this particular analog.
Mechanism of Action: GnRH Receptor Antagonism
This compound acts as a direct competitive antagonist at the GnRH receptor on pituitary gonadotrophs. Unlike GnRH agonists, which initially cause a surge in LH and FSH ("flare effect") before downregulating the receptors, antagonists produce an immediate and dose-dependent inhibition of gonadotropin secretion. This rapid onset of action without a flare is a significant advantage in many research and clinical applications.
The binding of GnRH to its G-protein coupled receptor (GPCR) typically activates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in the synthesis and release of LH and FSH. This compound prevents this cascade by occupying the receptor and preventing the conformational changes necessary for G-protein activation.
Data Presentation: Quantitative Effects of GnRH Antagonists
The following tables summarize the expected quantitative effects of long-term GnRH antagonist administration on key hormonal and physiological parameters, based on data from studies with closely related antagonists.
Table 1: Effects of Long-Term GnRH Antagonist Administration on Pituitary and Gonadal Hormones
| Parameter | Animal Model | Duration of Treatment | Dosage Range (representative) | Observed Effect | Reference |
| Luteinizing Hormone (LH) | Rhesus Monkey | 9 weeks | 5 mg/day, s.c. | Immediate and sustained suppression | [1] |
| Follicle-Stimulating Hormone (FSH) | Rat | 42 days | 1 mg/kg/day, s.c. | Significant suppression | [2] |
| Testosterone | Rhesus Monkey | 9 weeks | 5 mg/day, s.c. | Suppression to castrate levels | [1] |
| Estradiol | Rhesus Monkey | Menstrual Cycle | 300 mg total dose over 40h, s.c. | Suppression of preovulatory surge | [3] |
Table 2: Physiological Effects of Long-Term GnRH Antagonist Administration
| Parameter | Animal Model | Duration of Treatment | Observed Effect | Reference |
| Testicular Weight | Rat | 42 days | Significant reduction | [2] |
| Spermatogenesis | Rhesus Monkey | 9 weeks | Disruption of seminiferous epithelium | [1] |
| Ovulation | Rat | Single Injection (Proestrus) | 100% inhibition | [3] |
| Ovulation | Rhesus Monkey | Menstrual Cycle | Prevention of ovulation | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO), if necessary for solubilization
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Aseptically add a precise volume of sterile water for injection or sterile saline to the vial containing the lyophilized this compound to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
For peptides with low aqueous solubility, a small amount of DMSO (e.g., 10-50 µL) can be used to initially dissolve the peptide, followed by dilution with the aqueous vehicle to the final concentration. Ensure the final DMSO concentration is compatible with the experimental model and does not exceed toxic levels.
-
-
Sterile Filtration:
-
For long-term studies, it is crucial to ensure the sterility of the dosing solution. Draw the reconstituted solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.
-
-
Storage:
-
Aliquoted stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. For daily administration, a working solution can be stored at 2-8°C for a limited period (stability should be validated).
-
Protocol 2: Long-Term Administration via Daily Subcutaneous Injections
This protocol is representative for studies aiming to achieve sustained suppression of the hypothalamic-pituitary-gonadal axis.
Animal Model: Male Rhesus Macaques (representative)
Materials:
-
Prepared sterile solution of this compound
-
Sterile syringes (e.g., insulin syringes) and needles
-
Animal restraints as per institutional guidelines
-
70% ethanol for disinfection
Procedure:
-
Dosing:
-
Based on studies with similar potent GnRH antagonists, a starting dose of 1-5 mg/kg/day can be considered. The optimal dose should be determined in a pilot study by monitoring serum LH and testosterone levels.
-
For a 9-week study in rhesus monkeys, a daily subcutaneous injection of 5 mg of a potent GnRH antagonist has been shown to be effective.[1]
-
-
Administration:
-
Gently restrain the animal.
-
Select an injection site on the back or flank, alternating sites daily to minimize local irritation.
-
Disinfect the injection site with 70% ethanol.
-
Lift a fold of skin and insert the needle subcutaneously.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Monitoring:
-
Collect blood samples periodically (e.g., weekly) to monitor serum levels of LH, FSH, and testosterone to confirm sustained suppression.
-
Monitor animal health, body weight, and injection sites for any adverse reactions throughout the study period.
-
Protocol 3: Long-Term Administration via Continuous Subcutaneous Infusion (Osmotic Pumps)
This method is ideal for achieving constant plasma levels of the antagonist and reducing the stress associated with daily injections.
Materials:
-
Osmotic pumps (e.g., ALZET®) with an appropriate flow rate and duration for the study.
-
Prepared sterile solution of this compound.
-
Surgical instruments for pump implantation.
-
Anesthesia and analgesics as per approved institutional protocols.
-
Sutures or surgical staples.
Procedure:
-
Pump Preparation and Loading:
-
Following the manufacturer's instructions, fill the osmotic pump with the sterile this compound solution under aseptic conditions. The concentration of the solution will depend on the pump's flow rate and the desired daily dose.
-
Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the animal.
-
Shave and surgically prepare an area on the back, between the scapulae.
-
Make a small subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket.
-
Close the incision with sutures or surgical staples.
-
Administer post-operative analgesics as required.
-
-
Monitoring:
-
Monitor the animal for recovery from surgery and for any signs of discomfort or inflammation at the implantation site.
-
Collect blood samples at regular intervals to verify the sustained suppression of gonadotropins and steroid hormones.
-
At the end of the study, the pumps can be surgically removed.
-
Mandatory Visualizations
Caption: GnRH antagonist signaling pathway.
Caption: Experimental workflow for long-term administration.
References
- 1. Inhibition of preovulatory gonadotropin secretion in the rhesus monkey by [(<Glu-Pro)1,D-Phe2,D-Trp3,6]-LHRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of LHRH antagonist administration to immature male rats on sexual development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
[D-Phe2,6, Pro3]-LH-RH solubility issues and solutions
Welcome to the technical support center for [D-Phe2,6, Pro3]-LH-RH. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this potent Luteinizing Hormone-Releasing Hormone (LHRH) antagonist. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues related to the solubility and handling of this compound.
Q1: My lyophilized this compound peptide won't dissolve in water. What should I do?
A1: Difficulty in dissolving lyophilized peptides is a common issue. This compound, like many synthetic peptides, can exhibit variable solubility depending on its purity and exact formulation. If you are experiencing issues with dissolving the peptide in water, we recommend the following step-by-step approach. For a visual guide, please refer to the troubleshooting workflow diagram below.
-
Step 1: Initial Reconstitution Attempt in Water. Some suppliers indicate that this compound is soluble in water[1]. Start by attempting to dissolve the peptide in sterile, distilled water or a buffer such as PBS[2]. Use gentle vortexing or swirling to mix the solution[3][4]. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide[4].
-
Step 2: Introduce a Mild Acidic Solution. If the peptide does not dissolve in water, the next step is to try a dilute acidic solution. A 10%-30% acetic acid solution can be effective for many peptides that are insoluble in neutral pH[4]. Add the acidic solution dropwise while gently mixing until the peptide dissolves.
-
Step 3: Use a Minimal Amount of Organic Solvent. If the peptide remains insoluble in the acidic solution, a small amount of an organic solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides[4][5]. Start by adding a very small volume of DMSO (e.g., 50-100 µL) to the vial to dissolve the peptide[4]. Once dissolved, you can slowly dilute the solution to your desired concentration with your aqueous buffer of choice. Be mindful that high concentrations of DMSO may be toxic to cells in in vitro experiments.
Q2: I've dissolved the peptide, but the solution is cloudy. What does this mean and how can I fix it?
A2: A cloudy solution indicates that the peptide has not fully dissolved or has aggregated. This can happen if the peptide and solvent were at different temperatures when mixed[4]. To resolve this, ensure both the peptide vial and the solvent are at room temperature before reconstitution[4]. If cloudiness persists, gentle warming or allowing the solution to mix for a longer period (15-30 minutes) may help[3]. If undissolved particles are still visible, the solution can be filtered to ensure clarity[3].
Q3: What is the best way to store the reconstituted this compound solution?
A3: For long-term storage, it is recommended to aliquot the reconstituted peptide solution into smaller volumes and store them at -20°C or -80°C. This will prevent degradation due to repeated freeze-thaw cycles. Lyophilized peptides can be stored at -20°C or -80°C for up to 10 years[2]. Once reconstituted, the solution should be used as soon as possible. If stored at 2-8°C, the resuspended protein should be used within a week[6].
Quantitative Data Summary
| Solvent/Solution | Recommended Use | Procedure |
| Sterile Water or PBS | Initial attempt for reconstitution. | Add the desired volume of solvent to the lyophilized peptide. Mix gently by vortexing or swirling.[2][3] |
| 10%-30% Acetic Acid | For peptides that are insoluble in neutral pH. | If the peptide does not dissolve in water, add a dilute acetic acid solution dropwise until the peptide is fully dissolved.[4] |
| Dimethyl Sulfoxide (DMSO) | For hydrophobic peptides that do not dissolve in aqueous solutions. | Add a minimal amount of DMSO (e.g., 50-100 µL) to dissolve the peptide, then slowly dilute with an aqueous buffer to the final concentration.[4][5] |
Experimental Protocols
Protocol for Reconstitution of this compound for In Vitro Studies
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound at low speed (e.g., 3000-3500 rpm for 5 minutes) to ensure all the powder is at the bottom of the vial[6]. Allow the peptide and your chosen solvent to come to room temperature[4]. Work in a sterile environment to prevent contamination[3].
-
Solvent Selection: Begin with sterile, deionized water or phosphate-buffered saline (PBS). If the peptide's properties suggest it may be hydrophobic, have a 10% acetic acid solution and high-purity DMSO ready.
-
Reconstitution:
-
Add the calculated volume of your primary solvent (water or PBS) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial to mix. Avoid vigorous shaking[4]. Allow the solution to sit at room temperature for 15-30 minutes to aid dissolution[3].
-
Visually inspect the solution for any undissolved particles.
-
-
Troubleshooting Insolubility:
-
If the peptide is not fully dissolved, add 10% acetic acid drop by drop until the solution clears.
-
If the peptide remains insoluble, add a minimal volume of DMSO (e.g., 10-50 µL for a 1 mg vial) to dissolve the peptide. Once dissolved, carefully add your aqueous buffer to reach the final desired volume and concentration.
-
-
Storage: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Store at -20°C or -80°C for long-term use.
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: Troubleshooting workflow for dissolving this compound.
Signaling Pathway of LH-RH Antagonists
Caption: Simplified signaling pathway of LHRH antagonists.
References
Technical Support Center: Optimizing [D-Phe2,6, Pro3]-LH-RH Dosage for Complete Ovulation Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the potent Luteinizing Hormone-Releasing Hormone (LH-RH) antagonist, [D-Phe2,6, Pro3]-LH-RH, for the complete blockade of ovulation in experimental settings. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the successful implementation of your research protocols.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments aimed at achieving complete ovulation blockade using this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or No Ovulation Blockade | Incorrect Timing of Administration: The antagonist was administered after the endogenous LH surge had already begun. | The LH surge in rats typically occurs in the afternoon of proestrus. Administer this compound at or before noon on the day of proestrus to ensure it precedes the surge.[1] Daily vaginal smears are essential for accurate staging of the estrous cycle. |
| Inadequate Dosage: The dose of the antagonist was insufficient to completely block the LH surge. | A single subcutaneous injection of 750 μg of this compound has been shown to inhibit ovulation in 100% of treated rats.[1] Ensure accurate calculation of the required dose based on the animal's body weight if extrapolating from other studies. | |
| Improper Vehicle or Formulation: The peptide may not have been fully dissolved or was administered in an inappropriate vehicle, affecting its bioavailability. | For subcutaneous injection, this compound can be dissolved in corn oil.[2] For other applications, if the peptide is hydrophobic, it can be dissolved in a small amount of DMSO and then diluted.[1] Always ensure the solution is homogenous before administration. | |
| Animal Strain Variability: Different rat strains may exhibit variations in their sensitivity to GnRH antagonists. | If using a strain different from the one cited in the literature (e.g., Sprague-Dawley), consider conducting a pilot dose-response study to determine the optimal effective dose for your specific strain. | |
| Local Injection Site Reaction | High Concentration or Irritating Vehicle: The formulation of the injection may be causing local irritation. | While specific data on local reactions for this antagonist is limited, it is a known potential side effect of subcutaneous peptide injections. Consider diluting the compound in a larger volume of a sterile, biocompatible vehicle to reduce concentration at the injection site. Monitor for signs of inflammation and consider alternative injection sites. |
| Unexpected Hormonal Profiles | Partial Antagonist Effect: The dose may be sufficient to alter but not completely suppress gonadotropin secretion. | Incomplete suppression can lead to prolonged or discontinuous gonadotropin surges and abnormal estradiol levels.[1] Confirm complete blockade by measuring serum LH, FSH, and estradiol levels post-administration. Increase the dosage if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for complete ovulation blockade in rats?
A single subcutaneous injection of 750 μg of this compound administered at 12:00 h on the day of proestrus has been demonstrated to completely inhibit ovulation in rats.[1]
Q2: How can I accurately determine the proestrus stage of the rat estrous cycle?
The proestrus stage is characterized by a predominance of nucleated epithelial cells in the vaginal smear. It is recommended to perform daily vaginal cytology for several days to accurately track the cycle of each animal before the experiment.
Q3: What is a suitable vehicle for subcutaneous injection of this compound?
Corn oil has been successfully used as a vehicle for the subcutaneous administration of a similar LH-RH antagonist in primates and is a suitable option.[2] For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with a sterile aqueous buffer.[1]
Q4: How can I confirm that ovulation has been successfully blocked?
Ovulation blockade can be confirmed by examining the oviducts for the presence of ova on the morning of estrus. This is typically done by flushing the oviducts with saline and examining the flushate under a microscope. Additionally, histological examination of the ovaries can be performed to check for the absence of fresh corpora lutea.
Q5: What are the expected effects on hormone levels after administration of an effective dose?
An effective dose of this compound should lead to an immediate cessation of the preovulatory LH and FSH surges.[1] Consequently, the expected rise in progesterone levels following ovulation will be absent. Serum estradiol concentrations may also be suppressed.[1]
Q6: What is the mechanism of action of this compound?
This compound is a potent antagonist of the luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). It acts by competitively binding to GnRH receptors in the anterior pituitary gland, thereby preventing endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of the preovulatory gonadotropin surge prevents follicular rupture and ovulation.
Data Presentation
Table 1: Efficacy of this compound on Ovulation Blockade in Rats
| Dosage (μ g/rat ) | Route of Administration | Timing of Administration | Ovulation Blockade (%) | Reference |
| 750 | Subcutaneous | 12:00 h on the day of proestrus | 100 | [1] |
Table 2: Effects of a Related LH-RH Antagonist ([D-Phe2-Phe3-D-Phe6]-LH-RH) on Preovulatory Hormone Surges in Rats
| Treatment | Peak LH Surge Inhibition (%) | Peak FSH Surge Inhibition (%) | Ovulation Suppression (%) | Reference |
| 1.5 mg/rat (single injection) | 95.3 | 84.2 | 86.4 | [3] |
| 1 mg/rat (three injections) | - | - | 100 | [3] |
Note: Data for a closely related antagonist is provided to illustrate the expected hormonal effects. Specific hormonal data for this compound at various dosages is limited in the reviewed literature.
Experimental Protocols
Protocol 1: Determination of Estrous Cycle Stage in Rats via Vaginal Cytology
Materials:
-
Sterile cotton swabs or a pipette with a smooth, fire-polished tip
-
Microscope slides
-
0.9% sterile saline solution
-
Light microscope
-
Staining solution (e.g., Giemsa or Toluidine blue)
Procedure:
-
Gently restrain the rat, holding it firmly by the base of the tail.
-
Moisten a cotton swab with sterile saline or fill a pipette with a small amount of saline.
-
Carefully insert the tip of the swab or pipette a few millimeters into the vaginal opening.
-
Rotate the swab gently or flush the saline in and out a few times to collect cells.
-
Smear the collected cells onto a clean microscope slide.
-
Allow the smear to air dry.
-
Stain the slide according to the chosen staining protocol.
-
Examine the slide under a light microscope to identify the predominant cell types and determine the stage of the estrous cycle.
-
Proestrus: Predominantly nucleated epithelial cells.
-
Estrus: Predominantly anucleated, cornified epithelial cells.
-
Metestrus: A mix of cornified cells and leukocytes.
-
Diestrus: Predominantly leukocytes.
-
Protocol 2: Administration of this compound for Ovulation Blockade
Materials:
-
This compound peptide
-
Sterile vehicle (e.g., corn oil or a suitable aqueous buffer)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Vortex mixer and/or sonicator (if needed for dissolution)
-
Adult female rats with regular estrous cycles
Procedure:
-
Animal Selection and Staging: Select healthy, adult female rats with at least two consecutive regular 4-5 day estrous cycles, as confirmed by daily vaginal smears.
-
Preparation of Injection Solution:
-
On the day of the experiment, prepare the this compound solution.
-
If using corn oil, weigh the appropriate amount of peptide and add the required volume of sterile corn oil to achieve the desired concentration (e.g., 750 μg in 0.1-0.2 mL). Vortex or sonicate until the peptide is fully dissolved.
-
If using an aqueous vehicle, follow the solubility guidelines for the specific peptide batch. A small amount of DMSO may be used for initial dissolution before diluting with sterile saline or PBS.
-
-
Administration:
-
On the morning of proestrus (identified by vaginal cytology), weigh the rat to confirm the correct dose calculation.
-
Administer a single subcutaneous injection of the prepared this compound solution (e.g., 750 μg) at approximately 12:00 h.
-
The injection is typically given in the dorsal neck or flank region.
-
Protocol 3: Confirmation of Ovulation Blockade
Procedure:
-
On the morning of the expected day of estrus (the day after proestrus), euthanize the rat via an approved method.
-
Excise the oviducts and place them in a petri dish containing a small amount of saline.
-
Under a dissecting microscope, carefully flush the oviducts with saline using a fine-gauge needle and syringe to collect any potential ova.
-
Examine the flushate under a microscope to count the number of ova. The absence of ova indicates successful ovulation blockade.
-
For histological confirmation, fix the ovaries in an appropriate fixative (e.g., 10% neutral buffered formalin), process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E). Examine the sections for the presence or absence of newly formed corpora lutea.
Visualizations
Caption: LH-RH antagonist signaling pathway.
Caption: Experimental workflow for ovulation blockade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-term effects of GnRH agonist, GnRH antagonist, and estrogen plus progesterone treatment on apoptosis related genes in rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockage of ovulation in rats by inhibitory analogs of luteinizing hormones-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [D-Phe2,6, Pro3]-LH-RH Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [D-Phe2,6, Pro3]-LH-RH in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: Publicly available literature with specific quantitative side effect data and detailed experimental protocols for this compound is limited. The following information is largely based on studies of the broader class of LHRH antagonists and may require adaptation for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent antagonist of the luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH).[1] It competitively binds to LHRH receptors in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a decrease in the production of sex steroids, such as testosterone and estrogen.
Q2: What are the expected pharmacological effects of this compound in animal models?
The primary pharmacological effect is the suppression of the reproductive axis. In animal studies, administration of LHRH antagonists has been shown to:
-
Inhibit ovulation.[1]
-
Suppress spontaneous preovulatory gonadotropin surges.[1]
-
Decrease serum levels of LH, FSH, and sex steroids.
Q3: What are the potential side effects associated with the administration of LHRH antagonists like this compound in animal studies?
A key side effect associated with LHRH antagonists is the potential to induce histamine release from mast cells, which can lead to anaphylactoid reactions.[2] These reactions can manifest as:
-
Edema (swelling)
-
Hypotension (low blood pressure)
-
Skin reactions at the injection site
Troubleshooting Guide
Problem 1: Anaphylactoid reaction observed after administration (e.g., swelling, respiratory distress).
-
Possible Cause: Histamine release from mast cells is a known class effect of LHRH antagonists.[2] Certain animal strains, such as Brown Norway (BN) rats, may be more sensitive to these effects.[3]
-
Troubleshooting Steps:
-
Immediate Care: Provide appropriate veterinary care for the affected animal.
-
Dose Reduction: Consider reducing the dose in subsequent experiments.
-
Pre-treatment: Investigate the possibility of pre-treating animals with antihistamines. However, be aware that some antihistamines can have a dual action, inhibiting histamine release at low concentrations and inducing it at higher concentrations.[4]
-
Animal Model Selection: If feasible, consider using a less sensitive strain of animal for your studies.
-
Route of Administration: Slower infusion rates for intravenous administration may mitigate the risk.
-
Problem 2: Localized skin reaction at the subcutaneous injection site (e.g., erythema, edema).
-
Possible Cause: This may be a localized histamine release or a non-specific inflammatory reaction to the vehicle or the peptide itself.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure you have a control group receiving only the vehicle to differentiate between a vehicle effect and a compound effect.
-
Formulation Check: Assess the pH and osmolarity of your formulation. Solutions with non-physiological pH or high osmolarity can cause local irritation.
-
Rotation of Injection Sites: If repeated injections are necessary, rotate the injection sites to minimize local irritation.
-
Local Tolerance Study: If this is a persistent issue, a formal local tolerance study may be warranted.
-
Quantitative Data on Side Effects of LHRH Antagonists
Note: The following table summarizes data for the class of LHRH antagonists, as specific quantitative data for this compound was not found in the public domain.
| Side Effect | Animal Model | Observations |
| Anaphylactoid Reactions | Rats | Certain synthetic LHRH antagonists have been shown to induce allergy-like symptoms attributed to their histamine-releasing action.[2] Potent antagonists exhibit strong in vitro histamine-releasing activity from rat peritoneal mast cells.[2] |
| Local Irritation | Rabbits | Single intramuscular administration of some pharmaceutical agents can cause mild to moderate focal necrosis with an inflammatory reaction. These effects may not be completely reversible within 7 days. |
Experimental Protocols
Protocol 1: In Vitro Histamine Release Assay from Rat Peritoneal Mast Cells
This is a general protocol and may require optimization for this compound.
-
Mast Cell Isolation:
-
Euthanize a male Sprague-Dawley rat and inject 50 ml of buffer (e.g., Hanks' balanced salt solution with 0.1% BSA) into the peritoneal cavity.
-
Gently massage the abdomen for 3-5 minutes.
-
Aspirate the peritoneal fluid and centrifuge at low speed (e.g., 150 x g) for 10 minutes.
-
Wash the cell pellet twice with buffer and resuspend in buffer to the desired cell concentration.
-
-
Histamine Release Assay:
-
Pre-incubate the mast cell suspension at 37°C for 10 minutes.
-
Add various concentrations of this compound or a positive control (e.g., Compound 48/80) to the cell suspension.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes.
-
Collect the supernatant for histamine measurement.
-
Lyse the remaining cell pellet with distilled water to determine the total histamine content.
-
-
Histamine Quantification:
-
Histamine levels in the supernatant and cell lysate can be measured using a fluorometric assay or an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of histamine release as: (Histamine in supernatant) / (Total histamine) x 100.
-
Protocol 2: Local Tolerance Testing via Subcutaneous Injection in Rabbits
This is a general protocol based on regulatory guidelines and may need adaptation.
-
Animal Model:
-
Use healthy, young adult New Zealand White rabbits.
-
-
Groups:
-
Test Group: Administer this compound at the intended concentration and volume.
-
Vehicle Control Group: Administer the vehicle alone.
-
Positive Control Group (optional): Administer a known mild irritant.
-
-
Procedure:
-
Clip the fur from the dorsal area of the rabbits 24 hours before the study.
-
Administer a single subcutaneous injection of the test article or control.
-
Observe the injection sites at 24, 48, and 72 hours post-injection.
-
-
Scoring:
-
Score the injection sites for erythema (redness) and edema (swelling) using a standardized scoring system (e.g., Draize scale).
-
-
Histopathology:
-
At the end of the observation period, euthanize the animals and collect the skin and underlying tissues at the injection sites for histopathological examination. This will allow for the assessment of necrosis, inflammation, and other cellular changes.
-
Visualizations
Caption: Putative pathway of LHRH antagonist-induced histamine release from mast cells.
Caption: General workflow for evaluating the potential of a substance to cause anaphylactoid reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonists of luteinizing hormone releasing hormone bind to rat mast cells and induce histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evaluation and optimization of animal model for anaphylactoid reaction induced by injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of antihistamines on isolated rat peritoneal mast cells and on model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of [D-Phe2,6, Pro3]-LH-RH in solution
Welcome to the technical support center for [D-Phe2,6, Pro3]-LH-RH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this potent LHRH antagonist in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the stability of this compound in solution.
Q1: My this compound solution is showing reduced activity over a short period. What are the likely causes?
A1: Reduced activity is often a sign of peptide degradation. The primary causes of degradation in peptide solutions include:
-
Improper Storage: Peptides in solution are significantly less stable than in their lyophilized form. Storing solutions at inappropriate temperatures (e.g., room temperature or 4°C for extended periods) can accelerate degradation.[1] For optimal stability, solutions should be stored at -20°C or -80°C.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation. It is highly recommended to aliquot the peptide solution into single-use volumes to avoid this.[2]
-
pH Instability: Extreme pH values can cause hydrolysis of peptide bonds or deamidation of certain amino acid residues.[3] While specific data for this compound is limited, most peptides are most stable in a slightly acidic to neutral pH range (typically pH 5-7).
-
Oxidation: Peptides containing residues like Tryptophan (Trp), which is present in this compound, are susceptible to oxidation, especially when exposed to atmospheric oxygen.[3]
-
Enzymatic Degradation: If the solution is not sterile or is used in a biological matrix (e.g., cell culture media, plasma), proteases can enzymatically cleave the peptide.
Q2: I am observing multiple peaks in my HPLC analysis of a freshly prepared this compound solution. What could be the reason?
A2: The presence of multiple peaks in a fresh solution can indicate a few issues:
-
Impure Starting Material: The initial lyophilized peptide may contain impurities from the synthesis process. Always refer to the certificate of analysis provided by the manufacturer for the initial purity.
-
Aggregation: LHRH antagonists have been known to form aggregates in aqueous solutions.[4] This can appear as multiple or broadened peaks in an HPLC chromatogram. Consider using a formulation with excipients that reduce aggregation.
-
Rapid Degradation During Preparation: The conditions used to dissolve the peptide might be suboptimal, causing immediate degradation. For example, using a highly basic or acidic solvent, or sonication for an extended period, could contribute to this.
Q3: What is the recommended procedure for dissolving and storing this compound?
A3: For optimal stability, follow these guidelines:
-
Dissolution:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Initially, attempt to dissolve the peptide in sterile, distilled water.
-
If solubility is an issue, a small amount of 10%-30% acetic acid can be used.[5]
-
For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO followed by dilution with an aqueous buffer may be necessary.[5]
-
-
Storage:
Q4: How can I prevent enzymatic degradation of this compound in my cell culture experiments?
A4: To prevent enzymatic degradation in biological matrices:
-
Use Protease Inhibitors: A cocktail of broad-spectrum protease inhibitors can be added to the cell culture medium.
-
Work at Low Temperatures: Perform experimental steps on ice whenever possible to reduce enzyme activity.
-
Minimize Incubation Time: Reduce the time the peptide is exposed to potential enzymatic activity.
-
Serum-Free Media: If your experimental design allows, using serum-free media can reduce the concentration of proteases.
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table summarizes general stability data for LHRH and its analogs under various conditions, which can serve as a guideline.
| Condition | LHRH/Analog | Observation | Reference |
| Temperature | |||
| 37°C (aqueous solution) | LHRH | Stable for up to 10 weeks | [6] |
| 4°C (aqueous solution) | LHRH | Stable for 2 years | [6] |
| Repeated Freeze-Thaw | LHRH | No significant degradation after 5 cycles | [6] |
| pH | |||
| pH 9.0 (60°C) | LHRH | Degradation products observed after 11 days | [6] |
| Enzymatic Degradation | |||
| Rat Testis Supernatant | LHRH-A | Km = 1.19 µM | [7] |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Solution using HPLC
This protocol outlines a general procedure for assessing the stability of this compound under different conditions.
1. Materials:
-
Lyophilized this compound
-
Sterile, HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Buffers of desired pH (e.g., phosphate, acetate)
-
Temperature-controlled incubator
-
HPLC system with a C18 column
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (start with sterile water).
-
Sample Preparation: Dilute the stock solution with the desired buffers (e.g., pH 4, 7, 9) to the final experimental concentration.
-
Incubation: Aliquot the samples and incubate them under various conditions (e.g., different temperatures: 4°C, 25°C, 37°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the parent peptide from its degradation products (e.g., 5-95% B over 30 minutes).
-
Detection: UV at 220 nm and 280 nm.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the remaining peptide relative to the initial time point (T=0).
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the peptide to identify potential degradation products and establish a stability-indicating HPLC method.
1. Stress Conditions:
-
Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the peptide solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the lyophilized peptide to 105°C for 48 hours.
-
Photolytic Degradation: Expose the peptide solution to UV light (254 nm).
2. Analysis:
-
Analyze the stressed samples using the HPLC method described in Protocol 1. The method is considered stability-indicating if it can resolve the main peptide peak from all degradation product peaks.[8]
Visualizations
Degradation Pathway of LHRH Analogs
Caption: Potential degradation pathways for LHRH analogs in solution.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for assessing peptide stability.
Troubleshooting Logic for Reduced Peptide Activity
Caption: A decision tree for troubleshooting reduced peptide activity.
References
- 1. peptidesuk.com [peptidesuk.com]
- 2. realpeptides.co [realpeptides.co]
- 3. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 4. LHRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of luteinizing hormone-releasing hormone (LHRH) and an LHRH agonist by the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with [D-Phe2,6, Pro3]-LH-RH
Welcome to the technical support center for [D-Phe2,6, Pro3]-LH-RH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this potent Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that acts as a potent competitive antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] By binding to the GnRH receptor in the anterior pituitary gland, it blocks the action of endogenous GnRH. This prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the hypothalamic-pituitary-gonadal axis.
Q2: What are the common in vitro and in vivo applications of this compound?
In vitro, it is used to study the GnRH receptor signaling pathway and to investigate the effects of GnRH receptor blockade on pituitary cells. A common application is to block the GnRH-induced increase in GnRH receptor sites on pituitary cells.[1] In vivo, it is used to inhibit ovulation in animal models and to study the effects of gonadotropin suppression on various physiological processes. For example, it has been used to inhibit preovulatory gonadotropin surges in rhesus monkeys and to prevent ovulation in rats.[1]
Q3: How should I dissolve and store this compound?
For optimal stability, this compound should be stored at -20°C.[3] When preparing solutions, it is recommended to first attempt to dissolve the peptide in sterile water. If solubility is an issue, small amounts of DMSO or a 10%-30% acetic acid solution can be used, followed by dilution to the desired concentration. For basic peptides, a small amount of ammonium hydroxide (<50 μL) can be added to aid dissolution.
Q4: What are the potential off-target effects of this compound?
While generally selective for the GnRH receptor, high concentrations of this compound (e.g., 2.7 μM) have been observed to cause a significant increase in thyrotropin (TSH) secretion in pituitary explants.[1] Researchers should be mindful of this potential off-target effect in their experimental design and data interpretation.
Troubleshooting Inconsistent Results
Inconsistent results in experiments using this compound can arise from various factors related to the peptide itself, the experimental setup, or the biological system being studied. This guide provides a structured approach to troubleshooting common issues.
Problem 1: No or Low Antagonistic Activity Observed
| Potential Cause | Recommended Solution |
| Peptide Degradation | Ensure the peptide has been stored correctly at -20°C and protected from moisture. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for the stock solution and final dilutions. If possible, confirm the peptide concentration using a quantitative method. |
| Low Receptor Expression | Confirm the expression of the GnRH receptor in your cell line or tissue preparation using a validated method such as qPCR or western blotting. |
| Cell Health and Viability | Ensure cells are healthy and within an optimal passage number. Poor cell health can lead to a reduced response to stimuli. |
| Assay Conditions | Optimize incubation times and temperatures. Ensure that the assay buffer composition is appropriate for maintaining receptor and peptide integrity. |
Problem 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, ensure consistent mixing and addition of reagents to all wells. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Gently mix the cell suspension between pipetting to prevent cell settling. |
| Edge Effects in Plates | "Edge effects" can occur in multi-well plates due to temperature and humidity gradients. To minimize this, avoid using the outer wells of the plate or incubate the plate in a humidified chamber. |
| Incomplete Reagent Mixing | Ensure all solutions, including the antagonist, agonist, and detection reagents, are thoroughly mixed before being added to the wells. |
Problem 3: Unexpected Agonist-like Effects
| Potential Cause | Recommended Solution |
| Contamination of Peptide Stock | Prepare a fresh stock solution of the antagonist from a new vial. Test the new stock for any intrinsic agonist activity in the absence of a GnRH agonist. |
| Off-Target Effects | As noted in the FAQs, high concentrations may have off-target effects. Perform a dose-response curve to determine the optimal concentration range for antagonism without inducing other cellular responses. |
| Biased Signaling | The GnRH receptor can couple to multiple signaling pathways. It is possible that in your specific cellular context, the antagonist may exhibit biased agonism for a pathway you are not primarily investigating. Consider using multiple functional readouts to assess the compound's activity. |
Quantitative Data Summary
| Application | Organism/System | Concentration/Dosage | Observed Effect | Reference |
| In Vitro | Rat Pituitary Cells | 0.1 pM - 1 mM | Blocks the GnRH-induced increase in GnRH binding sites | [1] |
| In Vitro | Crested Newt Pituitaries | 2.7 μM | Increases thyrotropin (TSH) secretion | [1] |
| In Vivo | Rhesus Monkey | 300 mg/monkey (SC, 50 mg/injection every 8h) | Inhibits spontaneous preovulatory gonadotropin surges and prevents ovulation | [1] |
| In Vivo | Rat | 750 μg (single injection) | Inhibits ovulation in 100% of treated rats | [1] |
Experimental Protocols
Detailed Protocol 1: In Vitro Inhibition of GnRH-Induced Inositol Monophosphate (IP1) Accumulation
This protocol is designed to assess the antagonistic activity of this compound by measuring its ability to inhibit GnRH-induced IP1 accumulation, a downstream product of Gq-coupled GPCR activation.
Materials:
-
HEK293 cells stably expressing the human GnRH receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
GnRH agonist (e.g., Buserelin)
-
IP-One HTRF Assay Kit
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 50 mM LiCl)
-
White 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture HEK293-GnRHR cells to ~80% confluency.
-
Cell Seeding: Harvest cells and resuspend in serum-free medium. Seed 10,000 cells/well in a 384-well plate and incubate overnight.
-
Antagonist Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Agonist Preparation: Prepare a solution of GnRH agonist at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response experiment.
-
Assay: a. Carefully remove the culture medium from the wells. b. Add 10 µL of the this compound dilutions to the respective wells. c. Add 10 µL of the GnRH agonist solution to all wells except the basal control wells (add 10 µL of assay buffer instead). d. Incubate the plate at 37°C for 60 minutes.
-
Detection: a. Add 5 µL of IP1-d2 reagent to each well. b. Add 5 µL of Anti-IP1 Cryptate reagent to each well. c. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and plot the response against the log of the antagonist concentration to determine the IC50 value.
Detailed Protocol 2: In Vivo Inhibition of Ovulation in Rats
This protocol describes an in vivo experiment to confirm the antagonistic activity of this compound by assessing its ability to block ovulation in female rats.
Materials:
-
Adult female Sprague-Dawley rats with regular 4-day estrous cycles
-
This compound
-
Vehicle (e.g., sterile saline or a suitable solubilizing agent)
-
Vaginal lavage supplies (pipette, microscope slides, saline)
-
Surgical tools for ovariectomy
-
Microscope
Procedure:
-
Estrous Cycle Monitoring: Monitor the estrous cycle of the rats by daily vaginal lavage. Select rats that have shown at least two consecutive 4-day cycles.
-
Antagonist Administration: On the day of proestrus (identified by the presence of predominantly nucleated epithelial cells in the vaginal smear), administer a single subcutaneous injection of this compound (e.g., 750 µg in a suitable vehicle) at approximately 12:00 PM. Control animals should receive an injection of the vehicle alone.[1]
-
Ovulation Assessment: On the following day (estrus), euthanize the rats and perform a laparotomy to expose the ovaries and oviducts.
-
Oocyte Counting: Carefully dissect the oviducts and place them in a petri dish containing saline. Under a dissecting microscope, tear open the ampulla of the oviduct to release the cumulus mass containing the oocytes.
-
Data Analysis: Count the number of oocytes in the cumulus mass. A successful inhibition of ovulation is indicated by the absence or a significantly reduced number of oocytes in the treated group compared to the control group.
Visualizations
Signaling Pathway of the GnRH Receptor
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon GnRH binding, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of Mitogen-Activated Protein Kinases (MAPKs) and the transcription of genes involved in the synthesis and release of LH and FSH.[4][5]
Caption: Simplified GnRH Receptor Signaling Pathway.
Experimental Workflow: In Vitro Antagonist Assay
The following diagram illustrates the key steps in performing an in vitro assay to determine the inhibitory effect of this compound.
Caption: Workflow for an in vitro GnRH antagonist assay.
Troubleshooting Logic for Low Antagonistic Activity
This decision tree provides a logical approach to troubleshooting experiments where this compound shows lower than expected or no antagonistic activity.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - AT [thermofisher.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Histamine Release with LHRH Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating histamine release associated with Luteinizing Hormone-Releasing Hormone (LHRH) antagonists.
Frequently Asked Questions (FAQs)
Q1: Why do some LHRH antagonists cause histamine release?
A1: Certain synthetic LHRH antagonists can directly interact with mast cells, causing them to degranulate and release histamine and other inflammatory mediators. This action is not mediated by the LHRH receptor on the pituitary but through a distinct mechanism on mast cells. This can lead to localized reactions at the injection site or, more rarely, systemic allergic-like reactions.
Q2: What is the proposed mechanism of LHRH antagonist-induced histamine release?
A2: Studies suggest that LHRH antagonists directly bind to specific receptors on the surface of mast cells, independent of the GnRH receptor. This binding triggers a signaling cascade within the mast cell, leading to the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents. The ability of different LHRH antagonists to induce histamine release is related to their chemical structure and their affinity for these mast cell binding sites.[1]
Q3: Are there differences in the histamine-releasing potential among various LHRH antagonists?
A3: Yes, significant differences exist. Preclinical and clinical studies have consistently shown that degarelix has the lowest propensity for causing histamine release. Ganirelix has a low to moderate potential, while abarelix and cetrorelix have a higher capacity to induce histamine release.[2][3][4][5]
Q4: What is the structure-activity relationship regarding LHRH antagonists and histamine release?
A4: The histamine-releasing activity of LHRH antagonists is closely linked to their chemical structure. The presence of certain basic amino acid residues, particularly arginine, in specific positions of the peptide sequence has been associated with increased mast cell degranulation.[6][7] Modifications to the peptide backbone, such as the substitution or translocation of these cationic amino acids, have been a key strategy in developing newer antagonists with a reduced potential for histamine release.[8][9]
Q5: What are the common clinical manifestations of LHRH antagonist-induced histamine release?
A5: Local injection site reactions are the most common manifestations, including redness, swelling, itching, and the formation of a wheal. In some cases, particularly with older-generation antagonists like abarelix, systemic reactions such as urticaria (hives), pruritus (itching), and, rarely, more severe anaphylactoid reactions involving hypotension and syncope have been reported.[2][10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High background histamine release in in vitro mast cell degranulation assay. | - Mechanical stress during cell handling. - Contamination of reagents or cell culture. - Spontaneous degranulation of mast cells. | - Handle cells gently, avoiding vigorous pipetting. - Use sterile, endotoxin-free reagents and media. - Ensure optimal cell culture conditions and viability. - Include a buffer-only control to quantify spontaneous release. |
| Inconsistent or non-reproducible results in histamine release assays. | - Variability in cell density or viability. - Inconsistent incubation times or temperatures. - Degradation of LHRH antagonist stock solutions. | - Standardize cell seeding density and assess viability before each experiment. - Precisely control all incubation steps. - Prepare fresh antagonist solutions or store aliquots at -80°C to minimize freeze-thaw cycles. |
| Unexpectedly high histamine release with a supposedly low-releasing antagonist (e.g., degarelix). | - Incorrect antagonist concentration. - Contamination of the antagonist sample. - Sensitivity of the specific mast cell donor or cell line. | - Verify the concentration of the antagonist stock solution. - Test a new batch or lot of the antagonist. - If using primary cells, be aware of potential donor-to-donor variability. |
| No histamine release observed even with a known potent inducer (e.g., cetrorelix or compound 48/80). | - Inactive mast cells or low histamine content. - Issues with the histamine detection method. - Insufficient concentration of the inducing agent. | - Verify the viability and responsiveness of the mast cells with a well-characterized positive control. - Check the expiration dates and proper functioning of the histamine assay kit/reagents. - Confirm the concentration of the inducing agent. |
| Injection site reactions in animal models are more severe than expected. | - High concentration or volume of the injected antagonist. - Formulation issues (e.g., pH, osmolarity). - High sensitivity of the animal strain. | - Optimize the dose and injection volume. - Ensure the formulation is biocompatible and non-irritating. - Consider using a different, less sensitive animal strain if appropriate. |
Data Presentation
Table 1: Comparative Histamine Release Induced by Different LHRH Antagonists in an ex vivo Human Skin Model
| LHRH Antagonist | Concentration | Mean Increase in Histamine Release (%) | Statistical Significance (p-value) |
| Degarelix | 3 - 300 µg/mL | No significant effect | > 0.05 |
| Ganirelix | 100 µg/mL | 81 ± 27 | > 0.05 |
| Abarelix | 30 µg/mL | 143 ± 29 | < 0.05 |
| 300 µg/mL | 362 ± 58 | < 0.05 | |
| Cetrorelix | 30 µg/mL | 228 ± 111 | < 0.05 |
| 300 µg/mL | 279 ± 46 | < 0.05 |
Data summarized from a study using an ex vivo human skin model.[2][3]
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay provides a colorimetric measurement of β-hexosaminidase, an enzyme co-released with histamine, as a reliable marker of mast cell degranulation.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Tyrode's buffer (pH 7.4)
-
LHRH antagonist stock solutions
-
Compound 48/80 (positive control)
-
Triton X-100 (for total release)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer
-
Stop solution: Na₂CO₃/NaHCO₃ buffer (pH 10.0)
-
96-well microplate reader
Procedure:
-
Cell Culture: Culture RBL-2H3 cells in MEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 2.5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
-
Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.
-
Pre-incubation: Add 180 µL of Tyrode's buffer to each well. Add 20 µL of the LHRH antagonist at various concentrations (or buffer for control) and incubate for 30 minutes at 37°C.
-
Stimulation: Initiate degranulation by adding 20 µL of a stimulant (e.g., compound 48/80). For total release, add 20 µL of 1% Triton X-100. For unstimulated control, add 20 µL of buffer.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Sample Collection: Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Enzymatic Reaction: Add 50 µL of the substrate solution to each well and incubate for 1 hour at 37°C.
-
Stop Reaction: Add 200 µL of the stop solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Express histamine release as a percentage of the total release (Triton X-100 treated cells) after subtracting the spontaneous release (buffer-only treated cells).
Protocol 2: Ex vivo Human Skin Model for Histamine Release
This model provides a clinically relevant system to assess the histamine-releasing potential of compounds in intact human tissue.
Materials:
-
Fresh human skin samples from cosmetic surgery
-
Oxygenated saline solution
-
LHRH antagonist stock solutions
-
Compound 48/80 (positive control)
-
Perchloric acid
-
Histamine quantification kit (e.g., ELISA)
Procedure:
-
Tissue Preparation: Obtain fresh human skin and immediately place it in oxygenated saline solution. Prepare small explants of uniform size.
-
Incubation: Place skin explants in individual wells of a culture plate containing pre-warmed oxygenated saline.
-
Treatment: Add LHRH antagonists at different concentrations to the wells. Include a vehicle control (saline) and a positive control (Compound 48/80).
-
Incubation: Incubate the explants for a defined period (e.g., 30-60 minutes) at 37°C.
-
Supernatant Collection: At the end of the incubation, carefully collect the supernatant from each well for histamine analysis.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a validated method such as an ELISA kit.
-
Total Histamine Determination: To determine the total histamine content, homogenize the remaining skin explants in perchloric acid and measure the histamine concentration.
-
Calculation: Express the drug-induced histamine release as a percentage of the total histamine content after subtracting the spontaneous release from the vehicle control.[2][3]
Visualizations
Caption: Proposed signaling pathway for LHRH antagonist-induced histamine release from mast cells.
References
- 1. Antagonists of luteinizing hormone releasing hormone bind to rat mast cells and induce histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antagonistic analogs of luteinizing hormone-releasing hormone are mast cell secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional human skin explants as tools for assessing mast cell activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. dansk-allergi.dk [dansk-allergi.dk]
- 7. Inhibition of IgE- and non-IgE-mediated histamine release from human basophil leukocytes in vitro by a histamine H1-antagonist, desethoxycarbonyl-loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine release in intact human skin by monocyte chemoattractant factor-1, RANTES, macrophage inflammatory protein-1 alpha, stem cell factor, anti-IgE, and codeine as determined by an ex vivo skin microdialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decreased histamine release by luteinizing hormone-releasing hormone antagonists obtained upon translocation of the cationic amino acid from position 8 to position 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novamedline.com [novamedline.com]
- 11. On the structure-activity relationship of histamine H2-receptor antagonists based on the X-ray crystal structures and 1H-NMR spectra of amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with prolonged [D-Phe2,6, Pro3]-LH-RH treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gonadotropin-Releasing Hormone (GnRH) receptor analogs.
FAQs: Understanding Tachyphylaxis and [D-Phe2,6, Pro3]-LH-RH
Q1: We are observing a diminished response to our compound, this compound, after prolonged treatment in our cell culture model. Is this tachyphylaxis?
A1: It is important to clarify the pharmacological nature of this compound. This compound is a potent luteinizing hormone-releasing hormone (LHRH) antagonist.[1][2] Tachyphylaxis, the rapid decrease in response to a drug after repeated administration, is a phenomenon typically associated with agonists, not antagonists. Prolonged exposure to GnRH agonists leads to pituitary desensitization, which involves downregulation of GnRH receptors.[3][4] As an antagonist, this compound blocks the receptor from being activated by native GnRH or GnRH agonists. Therefore, a diminished response to the antagonist itself is not tachyphylaxis in the classical sense. Instead, you may be observing other cellular phenomena, such as changes in cell health, receptor turnover, or experimental artifacts. We recommend troubleshooting your experimental setup (see Troubleshooting Guide below).
Q2: What is the mechanism of tachyphylaxis observed with GnRH agonists?
A2: Prolonged stimulation of GnRH receptors by GnRH agonists leads to a state of pituitary desensitization, effectively suppressing gonadotropin secretion.[5] This process involves several mechanisms:
-
Receptor Downregulation: Continuous exposure to an agonist can lead to a decrease in the number of GnRH receptors on the cell surface.[3][4] This can be regulated at the transcriptional level, with a decrease in GnRH receptor mRNA.[6]
-
Receptor Desensitization: This is a more rapid process where the receptor becomes uncoupled from its downstream signaling pathways. This can occur without a change in receptor number and is thought to involve post-receptor mechanisms.[7]
-
Receptor Internalization: Agonist binding can promote the internalization of the receptor-ligand complex, removing it from the cell surface and making it unavailable for further stimulation.
Q3: How can we measure the degree of pituitary desensitization in our experiments?
A3: The degree of pituitary desensitization can be quantified by measuring the gonadotropin response to a GnRH challenge. A reduced response to a bolus of GnRH after prolonged treatment with an agonist indicates desensitization.[8] This can be assessed by measuring Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) levels in the blood or culture medium.
Q4: Are there different types of GnRH analogs?
A4: Yes, GnRH analogs can be broadly categorized into two groups:
-
GnRH Agonists: These molecules, such as leuprolide and goserelin, initially stimulate the GnRH receptor, causing a "flare-up" of LH and FSH, followed by profound suppression with continuous administration.[9]
-
GnRH Antagonists: These compounds, including this compound, competitively bind to and block the GnRH receptor, leading to an immediate suppression of gonadotropin release without an initial stimulatory phase.[5]
Troubleshooting Guide: Investigating Diminished Cellular Responses
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced inhibition by this compound over time | 1. Compound Degradation: The antagonist may not be stable under your experimental conditions (e.g., temperature, media components).2. Cell Health Issues: Prolonged culture or treatment may be affecting cell viability or function.3. Changes in Receptor Expression: While not classical tachyphylaxis, prolonged blockade could theoretically lead to compensatory changes in receptor expression in some systems.4. Assay Variability: Inconsistent results may be due to technical issues with your assay. | 1. Prepare fresh solutions of the antagonist for each experiment. Assess compound stability in your culture media over the time course of your experiment.2. Perform cell viability assays (e.g., trypan blue exclusion, MTT assay) at the beginning and end of your experiment.3. Quantify GnRH receptor expression at the mRNA (qPCR) and protein (Western blot, flow cytometry) levels over the treatment period.4. Include appropriate positive and negative controls in every assay. Run replicates to assess intra- and inter-assay variability. |
| Apparent tachyphylaxis with a GnRH agonist | 1. Expected Pharmacological Effect: This is the expected outcome of prolonged GnRH agonist treatment.2. Incorrect Dosing: The concentration of the agonist may be too high, leading to rapid and profound desensitization.3. Timing of Measurement: The time point at which you are measuring the response may be too late, missing the initial stimulatory phase. | 1. Review the literature to confirm the expected time course and magnitude of desensitization for your specific agonist and experimental model.2. Perform a dose-response curve to determine the optimal concentration of the agonist for your desired effect.3. Conduct a time-course experiment to map the initial stimulation and subsequent desensitization. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data from studies on GnRH receptor desensitization.
Table 1: Effect of GnRH Agonist Pre-treatment on LH Release in Cultured Pituitary Cells
| Pre-treatment Condition | GnRH Concentration for Challenge | LH Release (as % of control) | Reference |
| Control (no pre-treatment) | 1 nM | 100% | [7] |
| 1 nM GnRH for 12h | 1 nM | Significantly reduced | [7] |
| 10 nM GnRH for 12h | 1 nM | Significantly reduced | [7] |
Table 2: Effect of GnRH Agonist on GnRH Receptor Number in Cultured Pituitary Cells
| Treatment Condition | Change in GnRH Receptor Number | Reference |
| 1 nM GnRH | 10-90% increase | [7] |
| 10 nM GnRH | 10-90% increase | [7] |
Note: The paradoxical upregulation of receptor number alongside desensitization suggests the involvement of post-receptor mechanisms in the observed tachyphylaxis.[7]
Experimental Protocols
1. Protocol for Assessing Pituitary Cell Desensitization
-
Objective: To determine if prolonged exposure to a GnRH agonist induces desensitization in cultured pituitary cells.
-
Methodology:
-
Culture primary rat anterior pituitary cells or a suitable pituitary cell line (e.g., αT3-1).
-
Pre-treat cells with the GnRH agonist at a chosen concentration (e.g., 1 nM) for a specified duration (e.g., 12 hours). Include a vehicle-treated control group.
-
After the pre-treatment period, wash the cells to remove the agonist.
-
Challenge both the pre-treated and control cells with various concentrations of the GnRH agonist for a short period (e.g., 3 hours).
-
Collect the culture medium and measure the concentration of Luteinizing Hormone (LH) using a validated immunoassay (e.g., ELISA).
-
Compare the LH release in the pre-treated cells to the control cells. A rightward shift in the dose-response curve and/or a decrease in the maximal response indicates desensitization.[7]
-
2. Protocol for GnRH Receptor Binding Assay
-
Objective: To quantify the number of GnRH receptors on pituitary cells following treatment with a GnRH analog.
-
Methodology:
-
Culture pituitary cells and treat with the GnRH analog or vehicle control for the desired duration.
-
Wash the cells to remove any unbound ligand.
-
Incubate the cells with a radiolabeled GnRH analog (e.g., [125I]-buserelin) at various concentrations to determine total binding.
-
In a parallel set of wells, incubate the cells with the radiolabeled analog in the presence of a large excess of unlabeled GnRH to determine non-specific binding.
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the amount of radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis to determine the receptor number (Bmax) and binding affinity (Kd).
-
Visualizations
Caption: GnRH agonist signaling pathway leading to gonadotropin synthesis and secretion.
Caption: Mechanisms contributing to tachyphylaxis after prolonged GnRH agonist exposure.
Caption: Logical workflow for troubleshooting a diminished response to a GnRH analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. Pituitary desensitization and the regulation of pituitary gonadotropin-releasing hormone (GnRH) receptors following chronic administration of a superactive GnRH analog and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
- 5. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous stimulation of gonadotropin-releasing hormone (GnRH) receptors by GnRH agonist decreases pituitary GnRH receptor messenger ribonucleic acid concentration in immature female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desensitization of cultured pituitary cells to gonadotropin-releasing hormone: evidence for a post-receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GnRH challenge test: a quantitative measure of pituitary desensitization during GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
[D-Phe2,6, Pro3]-LH-RH stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the LHRH antagonist, [D-Phe2,6, Pro3]-LH-RH. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light.[1][2] Under these conditions, the peptide can be stable for several years.[2] For short-term storage, refrigeration at 2-8°C is acceptable for a few weeks to months.[2] Some suppliers may ship the product at room temperature, which is generally acceptable for the short duration of transit.[2]
Q2: How should I handle the lyophilized powder upon receipt?
Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator.[3] This prevents the condensation of atmospheric moisture, which can compromise the stability of the hygroscopic peptide powder.[3] Once opened, weigh out the desired amount quickly in a clean environment and tightly reseal the vial. For optimal stability, especially for peptides containing residues prone to oxidation like Cysteine, Methionine, or Tryptophan, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][2]
Q3: What is the recommended procedure for reconstituting this compound?
The solubility of a peptide is highly dependent on its amino acid sequence and overall charge. For this compound, a general approach is to first attempt reconstitution in sterile, distilled water.[4] If solubility is an issue, the choice of solvent depends on the peptide's net charge. As a general guideline for peptides:
-
Acidic peptides: Try dissolving in a slightly basic buffer (e.g., PBS pH 7.4) or a dilute aqueous solution of ammonium bicarbonate.
-
Basic peptides: A slightly acidic solvent, such as 10-30% aqueous acetic acid, can be effective.[4]
-
Neutral or very hydrophobic peptides: A small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer to the desired concentration.[4][5][6]
It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[5]
Q4: How stable is this compound in solution?
Peptides are generally less stable in solution compared to their lyophilized form.[3] The stability of this compound in solution will depend on the solvent, pH, and storage temperature. For short-term storage of a few days, refrigerated conditions (2-8°C) are advisable. For longer-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and freeze at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles as this can lead to degradation.[1] A study on the parent molecule, LHRH, showed that sterile aqueous solutions were stable for up to 10 weeks at 37°C and for 2 years at 4°C.[7] However, the stability of this specific analog may differ.
Troubleshooting Guide
Issue 1: The peptide does not dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | Determine the theoretical isoelectric point (pI) of the peptide. If the pH of the solvent is close to the pI, the peptide will have minimal solubility. Adjust the pH of the buffer to be at least 2 units away from the pI. For basic peptides (net positive charge), use an acidic buffer. For acidic peptides (net negative charge), use a basic buffer. |
| Hydrophobicity of the Peptide | If the peptide has a high content of hydrophobic amino acids, initial reconstitution in a minimal amount of an organic solvent like DMSO or DMF may be necessary. Slowly add the aqueous buffer to this solution while vortexing to reach the final concentration. |
| Aggregation | Sonication can help to break up aggregates and improve dissolution.[5] Gently warming the solution may also aid solubility, but be cautious as excessive heat can degrade the peptide. |
Issue 2: The peptide solution appears cloudy or contains particulates.
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | Continue with the dissolution steps outlined above (e.g., vortexing, sonication). If the solution remains cloudy, it may indicate that the solubility limit has been exceeded. |
| Precipitation upon Dilution | When diluting a peptide stock prepared in an organic solvent, add the aqueous buffer slowly to the peptide solution while mixing. Rapid dilution can cause the peptide to precipitate. |
| Bacterial Contamination | If the solution is intended for in-vitro or in-vivo use, sterile filter the final solution through a 0.22 µm filter to remove any potential microbial contamination and particulates. |
Stability Data
Quantitative stability data for this compound is not extensively available in the public domain. However, based on general peptide stability guidelines, the following table provides an expected stability profile. It is strongly recommended to perform in-house stability studies for critical applications.
| Form | Storage Condition | Expected Stability |
| Lyophilized Powder | -80°C | Several years |
| -20°C | Several years[2] | |
| 2-8°C | 1-2 years[2] | |
| Room Temperature | Weeks to months[2] | |
| In Solution (Aqueous) | -80°C (aliquoted) | Months |
| -20°C (aliquoted) | Weeks to months[3] | |
| 2-8°C | Days to weeks |
Experimental Protocols
Protocol 1: General Procedure for Reconstitution of this compound
-
Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.
-
Calculate the volume of solvent required to achieve the desired concentration.
-
Add the appropriate sterile solvent (e.g., sterile water, buffer, or a small amount of organic solvent) to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Outline for a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately determining the purity and degradation products of a peptide. While a specific validated method for this compound is not publicly available, the following outlines the steps to develop such a method.
-
Column Selection: A reversed-phase C18 column is typically a good starting point for peptide analysis.
-
Mobile Phase Selection: A gradient elution using a mixture of water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA) is common.
-
Forced Degradation Studies: To ensure the method is stability-indicating, the peptide should be subjected to stress conditions to generate degradation products. These conditions typically include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for several hours.
-
Oxidation: e.g., 3% H₂O₂ at room temperature for several hours.
-
Thermal Stress: e.g., heating the solid peptide at a high temperature.
-
Photostability: Exposing the peptide to light (e.g., ICH Q1B guidelines).
-
-
Method Optimization: The HPLC gradient, flow rate, and detection wavelength (typically around 214 nm or 280 nm for peptides) are optimized to achieve good separation between the parent peptide peak and all degradation product peaks.
-
Method Validation: The finalized method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. peptidesystems.com [peptidesystems.com]
- 3. bachem.com [bachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to [D-Phe2,6, Pro3]-LH-RH in Cancer Cell Lines
This technical support guide is designed for researchers, scientists, and drug development professionals encountering resistance to the Luteinizing Hormone-Releasing Hormone (LHRH) antagonist, [D-Phe2,6, Pro3]-LH-RH, in their cancer cell line experiments. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify and overcome potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent synthetic antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] Its primary mechanism is to competitively block the binding of endogenous LHRH to its receptor on pituitary gonadotrophs, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] In cancer cells that express LHRH receptors, it can also have direct anti-proliferative effects.[5]
Q2: My cancer cell line, which was previously sensitive to this compound, is no longer responding. What are the potential general mechanisms of acquired resistance?
A2: Acquired resistance to LHRH antagonists can arise from several molecular changes within the cancer cells. The most common mechanisms include:
-
Downregulation or loss of LHRH receptor expression: The target receptor is no longer present at sufficient levels for the antagonist to exert its effect.
-
Mutations in the LHRH receptor: Alterations in the receptor's structure can prevent the antagonist from binding effectively.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative pro-survival pathways (e.g., PI3K/Akt/mTOR) that circumvent the need for signaling through the LHRH receptor.
-
Increased drug efflux: Cancer cells may upregulate transporter proteins that actively pump the antagonist out of the cell.
-
Desensitization of the LHRH receptor: Prolonged exposure to antagonists can lead to receptor desensitization, a process where the receptor is phosphorylated and uncoupled from its downstream signaling machinery, often involving β-arrestins.[6][7][8][9][10]
Q3: How can I determine if my resistant cells have lost LHRH receptor expression?
A3: You can assess LHRH receptor expression at both the mRNA and protein levels.
-
mRNA level: Quantitative real-time PCR (qRT-PCR) can be used to compare the LHRH receptor mRNA levels between your sensitive and resistant cell lines.
-
Protein level: Western blotting, immunohistochemistry (IHC), or flow cytometry using a validated LHRH receptor antibody can determine the amount and localization of the receptor protein.[11][12] A ligand binding assay using a radiolabeled or fluorescently-labeled LHRH analog can also quantify functional receptors on the cell surface.[13][14]
Q4: What are the downstream signaling events following LHRH receptor activation that I can measure to assess antagonist activity?
A4: The LHRH receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαq/11. This initiates a signaling cascade that includes activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. Therefore, a key downstream event to measure is the intracellular calcium flux. An effective antagonist like this compound will block the calcium mobilization induced by an LHRH agonist.[15]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No inhibition of cell proliferation in a previously sensitive cell line. | 1. Loss or significant downregulation of LHRH receptor expression. 2. Mutation in the LHRH receptor affecting antagonist binding. 3. Activation of a bypass signaling pathway (e.g., PI3K/Akt). | 1. Verify LHRH receptor expression using qRT-PCR and Western Blot/IHC. 2. Sequence the LHRH receptor gene in the resistant cells to check for mutations. 3. Perform a phosphokinase array or Western blots for key nodes of survival pathways (e.g., p-Akt, p-mTOR) to identify activated bypass pathways. |
| Inconsistent results in cell-based assays. | 1. Cell line heterogeneity. 2. Variability in experimental conditions (e.g., passage number, serum concentration). 3. Degradation of the this compound peptide. | 1. Perform single-cell cloning to establish a homogenous population. 2. Standardize all experimental parameters and use cells within a consistent passage number range. 3. Ensure proper storage of the peptide (-20°C) and prepare fresh solutions for each experiment. |
| Reduced or absent calcium flux inhibition in response to the antagonist. | 1. LHRH receptor desensitization. 2. Issues with the calcium flux assay itself (e.g., dye loading, cell health). | 1. Investigate receptor phosphorylation and β-arrestin recruitment in response to prolonged antagonist exposure. 2. Include positive and negative controls for the calcium flux assay. Ensure optimal dye loading and cell viability. |
| High background signal in receptor binding assays. | 1. Non-specific binding of the labeled ligand. 2. Inadequate washing steps. | 1. Include a control with a high concentration of unlabeled ligand to determine non-specific binding. 2. Optimize the number and duration of washing steps to reduce background without losing specific binding. |
Experimental Protocols
Protocol 1: LHRH Receptor Expression Analysis by Western Blot
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against the LHRH receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Calcium Flux Assay for LHRH Receptor Antagonist Activity
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.[16]
-
Antagonist Incubation: Wash the cells and incubate with varying concentrations of this compound for 15-30 minutes.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence using a fluorescence plate reader equipped with an injector.
-
Agonist Injection and Signal Acquisition: Inject a known LHRH agonist (e.g., LHRH) and immediately begin kinetic reading of the fluorescence signal for 1-2 minutes.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the extent of calcium mobilization. Plot the response against the antagonist concentration to determine the IC50.
Protocol 3: Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.[17]
-
Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).[17]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control wells and plot cell viability against the drug concentration to determine the IC50.
Signaling Pathways and Experimental Workflows
Caption: LHRH receptor signaling and potential resistance mechanism.
Caption: Troubleshooting workflow for resistance to this compound.
Caption: GPCR (LHRH Receptor) desensitization pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. peptide.com [peptide.com]
- 4. youtube.com [youtube.com]
- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The role of β-arrestins in G protein-coupled receptor heterologous desensitization: A brief story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arrestins: role in the desensitization, sequestration, and vesicular trafficking of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of beta-arrestin in mediating agonist-promoted G protein-coupled receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond Desensitization: Physiological Relevance of Arrestin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antibodies to the binding site of the receptor for luteinizing hormone-releasing hormone (LHRH): generation with a synthetic decapeptide encoded by an RNA complementary to LHRH mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. agilent.com [agilent.com]
- 17. oncotarget.com [oncotarget.com]
Validation & Comparative
Validating the Antagonistic Activity of [D-Phe2,6, Pro3]-LH-RH: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the luteinizing hormone-releasing hormone (LHRH) antagonist, [D-Phe2,6, Pro3]-LH-RH, with other alternatives. This document outlines its performance based on available experimental data, details relevant experimental protocols, and visualizes key biological and experimental pathways.
This compound is a potent synthetic peptide analog of LHRH. By competitively binding to the gonadotropin-releasing hormone (GnRH) receptor in the anterior pituitary, it effectively blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This immediate inhibitory action prevents the initial surge in hormone levels often seen with LHRH agonists, making it a valuable tool in research and a precursor to clinically relevant antagonists used in reproductive medicine and oncology.
Comparison with Alternative LHRH Antagonists
The therapeutic landscape of LHRH antagonists has evolved significantly since the development of early analogs like this compound. Newer antagonists, such as Cetrorelix, Ganirelix, and Degarelix, have been developed with improved potency, solubility, and reduced side effects. While direct head-to-head quantitative comparisons in single studies are scarce for this compound, its antagonistic properties have been demonstrated in various models.
In Vitro Activity
In Vivo Efficacy
The in vivo antagonistic activity of this compound has been validated in several animal models. In rhesus monkeys, a total dose of 300 mg administered subcutaneously over 40 hours resulted in an immediate cessation of LH and FSH surges and prevented ovulation.[1] In rats, a single 750 μg injection on the day of proestrus was sufficient to inhibit ovulation in 100% of the treated animals.[1] These findings highlight its potent anti-ovulatory activity. For comparison, other antagonists like [Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10]-LH-RH have demonstrated antiovulatory activity in rats at nanogram-level doses.[3]
Data Presentation
The following tables summarize the available quantitative data for this compound and provide a comparative context with other LHRH antagonists.
Table 1: In Vivo Antagonistic Activity of this compound
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Rhesus Monkey | 300 mg (total dose over 40h) | Subcutaneous | Immediate cessation of LH and FSH surges; prevention of ovulation. | [1] |
| Rat | 750 µg (single injection) | Subcutaneous | 100% inhibition of ovulation. | [1] |
Table 2: Comparative Anti-ovulatory Activity of LHRH Antagonists in Rats
| LHRH Antagonist | Effective Dose for Ovulation Inhibition | Reference |
| This compound | 750 µg | [1] |
| [Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10]-LH-RH | 750 ng | [3] |
| Cetrorelix ([Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Pal(3)3, D-Cit6, D-Ala10]-LHRH) | High in vivo activity | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize LHRH antagonists.
Radioligand Binding Assay for GnRH Receptor
Objective: To determine the binding affinity of the antagonist to the GnRH receptor.
Materials:
-
Rat pituitary membrane preparation
-
Radiolabeled LHRH agonist (e.g., [125I]-[D-Trp6]-LHRH)
-
This compound and other competing antagonists
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare pituitary cell membranes from adult female rats.
-
In a series of tubes, add a constant amount of pituitary membrane protein (5-10 µg).
-
Add a fixed concentration of the radiolabeled LHRH agonist.
-
Add increasing concentrations of the unlabeled antagonist (this compound or other competitors).
-
For total binding, add only the radioligand and membranes. For non-specific binding, add an excess of unlabeled LHRH agonist.
-
Incubate the mixture at 4°C for a specified time (e.g., 90 minutes).
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of antagonist that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using appropriate software.
In Vitro LH Release Assay
Objective: To measure the ability of the antagonist to inhibit GnRH-stimulated LH release from pituitary cells.
Materials:
-
Dispersed rat pituitary cells
-
Cell culture medium
-
LHRH agonist
-
This compound and other antagonists
-
LH radioimmunoassay (RIA) kit
Protocol:
-
Isolate and disperse anterior pituitary cells from adult female rats.
-
Culture the cells for 48-72 hours to allow for attachment and recovery.
-
Pre-incubate the cells with various concentrations of the LHRH antagonist for a defined period (e.g., 30-60 minutes).
-
Stimulate the cells with a submaximal concentration of an LHRH agonist for a specified time (e.g., 3 hours).
-
Collect the culture medium.
-
Measure the concentration of LH in the medium using a specific RIA kit.
-
Express the results as a percentage of the LH release induced by the agonist alone and determine the IC50 for the antagonist.
In Vivo Anti-ovulatory Assay in Rats
Objective: To assess the in vivo potency of the antagonist in preventing ovulation.
Materials:
-
Adult female rats with regular 4-day estrous cycles
-
This compound and other antagonists
-
Vehicle for injection (e.g., corn oil or saline)
-
Microscope
Protocol:
-
Monitor the estrous cycle of female rats by daily vaginal smears.
-
On the morning of proestrus, administer a single subcutaneous injection of the antagonist at various doses.
-
Control animals receive the vehicle alone.
-
On the following day (estrus), sacrifice the animals.
-
Examine the oviducts under a microscope for the presence of ova.
-
Calculate the percentage of rats in which ovulation is blocked at each dose and determine the ED50 (effective dose to block ovulation in 50% of animals).
Mandatory Visualization
Signaling Pathway of LHRH Antagonists
References
- 1. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development and applications of LHRH antagonists | Reproductive Medicine Review | Cambridge Core [cambridge.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. From contraception to cancer: a review of the therapeutic applications of LHRH analogues as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of [D-Phe2,6, Pro3]-LH-RH Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding profile of the luteinizing hormone-releasing hormone (LH-RH) analog, [D-Phe2,6, Pro3]-LH-RH. The primary focus is on its cross-reactivity with other receptors, supported by available experimental data.
Overview
This compound is a potent synthetic antagonist of the gonadotropin-releasing hormone (GnRH) receptor, also known as the LH-RH receptor.[1][2] Its primary therapeutic application lies in the suppression of gonadotropin secretion. However, understanding its potential interactions with other receptors is crucial for a comprehensive safety and efficacy profile. This guide summarizes the known interactions and provides context for further research.
Quantitative Data Summary
The following table summarizes the known receptor interactions for this compound. It is important to note that while its antagonism at the GnRH receptor is well-documented, quantitative binding affinity data for other receptors are scarce. The information on thyrotropin-releasing hormone (TRH) receptor interaction is derived from functional assay data.
| Receptor Target | Compound | Known Effect | Quantitative Data | Data Type |
| GnRH Receptor | This compound | Antagonist | High Affinity | Binding & Functional Assays |
| Endogenous GnRH | Agonist | High Affinity | Binding & Functional Assays | |
| TRH Receptor | This compound | Agonist (functional) | Effective Concentration: 2.7 μM | Functional Assay (TSH Secretion) [1][3] |
| Endogenous TRH | Agonist | High Affinity | Binding & Functional Assays | |
| Growth Factor Receptors | This compound | Potential modulation | Not available | Hypothesized |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are outlined below.
Receptor Binding Assay (GnRH/TRH Receptors)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to the GnRH or TRH receptors.
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., pituitary cells for GnRH-R, or a cell line overexpressing the human TRH-R).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a microplate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [125I]-Triptorelin for GnRH-R, [3H]-TRH for TRH-R), and varying concentrations of the unlabeled competitor, this compound.
-
Incubate the mixture at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Functional Assay (TSH Secretion)
This protocol is designed to assess the functional effect of this compound on TRH receptor activation by measuring thyrotropin (TSH) secretion from pituitary cells.
-
Cell Culture and Treatment:
-
Isolate and culture anterior pituitary cells from a suitable animal model (e.g., crested newt, as cited in the literature).[1][3]
-
Allow the cells to adhere and stabilize in culture medium.
-
Wash the cells and incubate them in a serum-free medium.
-
Treat the cells with varying concentrations of this compound, a positive control (TRH), and a negative control (vehicle).
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the culture medium.
-
Measure the concentration of TSH in the collected medium using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Data Analysis:
-
Plot the TSH concentration against the logarithm of the this compound concentration.
-
Determine the effective concentration that produces a significant increase in TSH secretion.
-
Phosphotyrosine Phosphatase (PTP) Activity Assay
This assay investigates the potential indirect effect of this compound on growth factor receptor signaling by measuring PTP activity.
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., cancer cell lines known to express LHRH receptors).
-
Treat the cells with this compound for various times.
-
Lyse the cells in a buffer that preserves phosphatase activity.
-
Determine the protein concentration of the cell lysates.
-
-
Phosphatase Reaction:
-
Use a microplate pre-coated with a synthetic phosphotyrosine peptide substrate.
-
Add the cell lysates to the wells and incubate to allow for dephosphorylation of the substrate by PTPs present in the lysate.
-
-
Detection:
-
Add an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Add a colorimetric HRP substrate and measure the absorbance using a microplate reader. A decrease in signal compared to untreated controls indicates PTP activation.
-
-
Data Analysis:
-
Calculate the percentage of PTP activity relative to the untreated control.
-
Plot the PTP activity against the concentration of this compound.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the GnRH and TRH receptors, as well as a generalized workflow for assessing receptor cross-reactivity.
Caption: Antagonistic action of this compound on the GnRH receptor signaling pathway.
Caption: Postulated agonistic action of this compound on the TRH receptor signaling pathway.
Caption: General experimental workflow for assessing receptor cross-reactivity.
Conclusion
This compound is a high-affinity antagonist of the GnRH receptor. The available data indicates a potential for cross-reactivity with the TRH receptor at micromolar concentrations, leading to a functional agonistic response (TSH secretion).[1][3] Further investigation, particularly through comprehensive receptor binding assays, is necessary to fully elucidate the selectivity profile of this compound and to quantify its affinity for other receptors. The potential for LHRH analogs to modulate growth factor receptor signaling pathways also warrants further specific investigation for this compound.[3] This guide serves as a foundational resource for researchers and drug development professionals in designing and interpreting studies on this and similar compounds.
References
A Comparative Analysis of Two Potent LHRH Antagonists: [D-Phe2,6, Pro3]-LH-RH and [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic Luteinizing Hormone-Releasing Hormone (LHRH) antagonists: [D-Phe2,6, Pro3]-LH-RH and [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH. Both peptides are potent inhibitors of the hypothalamic-pituitary-gonadal (HPG) axis, primarily acting by competitively blocking the Gonadotropin-Releasing Hormone (GnRH) receptor in the anterior pituitary. This antagonism leads to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, consequently reducing gonadal steroidogenesis.
While both compounds share a common mechanism of action, subtle structural differences can influence their biological potency, binding affinity, and pharmacokinetic profiles. This guide synthesizes available data to facilitate an objective comparison for research and drug development applications.
Quantitative Data Summary
Table 1: Comparative Receptor Binding Affinity
| Parameter | This compound | [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH |
| Receptor | GnRH Receptor (GnRHR) | GnRH Receptor (GnRHR) |
| Cell Line/Tissue | e.g., Rat pituitary membranes | e.g., Rat pituitary membranes |
| Radioligand | e.g., [125I]-[D-Trp6]-LHRH | e.g., [125I]-[D-Trp6]-LHRH |
| Binding Affinity (Ki) | Data not available | Data not available |
Table 2: Comparative In Vivo Biological Potency
| Parameter | This compound | [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH |
| Animal Model | e.g., Adult female rats | e.g., Adult female rats |
| Endpoint | Inhibition of Ovulation | Inhibition of Ovulation |
| Effective Dose (ED50) | Data not available | A single 250 μg injection inhibits ovulation by 100% in rats. |
| Endpoint | Suppression of LH | Data not available |
| Effective Dose (ED50) | Data not available | Data not available |
| Endpoint | Suppression of FSH | Data not available |
| Effective Dose (ED50) | Data not available | Data not available |
Table 3: Effects on Serum Hormone Levels
| Hormone | This compound | [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH |
| Luteinizing Hormone (LH) | Suppresses preovulatory surges. | Suppresses levels. |
| Follicle-Stimulating Hormone (FSH) | Suppresses preovulatory surges. | Suppresses levels. |
| Testosterone | Expected to suppress due to LH inhibition. | Expected to suppress due to LH inhibition. |
Signaling Pathways
LHRH antagonists exert their effects by competitively binding to the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrophs. This binding prevents the endogenous GnRH from initiating the downstream signaling cascade that leads to gonadotropin synthesis and release.
Caption: GnRH receptor signaling pathway and the inhibitory action of LHRH antagonists.
Experimental Workflows
The following diagram illustrates a typical workflow for the comparative evaluation of LHRH antagonists.
Caption: A generalized workflow for the comparative evaluation of LHRH antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of LHRH antagonists. Below are representative protocols for key experiments.
Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the LHRH antagonists for the GnRH receptor.
-
Materials:
-
Rat anterior pituitary glands or cells expressing the GnRH receptor.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Radioligand: [125I]-[D-Trp6]-LHRH.
-
Unlabeled LHRH antagonists: this compound and [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).
-
Glass fiber filters.
-
-
Procedure:
-
Membrane Preparation: Homogenize pituitary tissue in ice-cold buffer and centrifuge to pellet the crude membrane fraction. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radioligand, varying concentrations of the unlabeled antagonist (competitor), and the membrane preparation.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Calculate the IC50 (concentration of antagonist that inhibits 50% of specific radioligand binding) and then determine the Ki using the Cheng-Prusoff equation.
-
In Vivo Inhibition of Ovulation in Rats
-
Objective: To assess the in vivo potency of the LHRH antagonists by their ability to block ovulation.
-
Animal Model: Regularly cycling adult female Sprague-Dawley rats.
-
Procedure:
-
Cycle Monitoring: Monitor the estrous cycle of the rats by daily vaginal smears.
-
Antagonist Administration: On the morning of proestrus, administer a single subcutaneous injection of the LHRH antagonist at various doses. A control group receives the vehicle.
-
Ovulation Assessment: The following morning (day of estrus), euthanize the rats and examine the oviducts under a microscope for the presence of ova.
-
Data Analysis: Calculate the percentage of rats in which ovulation is blocked at each dose. Determine the ED50 (the dose that prevents ovulation in 50% of the animals).
-
Measurement of Serum LH, FSH, and Testosterone
-
Objective: To quantify the suppressive effects of the LHRH antagonists on pituitary and gonadal hormones.
-
Animal Model: Adult male or female rats.
-
Procedure:
-
Antagonist Treatment: Administer the LHRH antagonist at a predetermined dose and time course.
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, cardiac puncture) at various time points post-treatment.
-
Serum Separation: Centrifuge the blood to separate the serum.
-
Hormone Assays: Measure the concentrations of LH, FSH, and testosterone in the serum using specific and validated radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: Compare the hormone levels in the treated groups to a vehicle-treated control group at each time point.
-
Conclusion
Both this compound and [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH are potent LHRH antagonists that effectively suppress the HPG axis. The choice between these analogs for a specific research or therapeutic application will depend on a direct comparative evaluation of their binding affinities, in vivo potencies, and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a framework for conducting such a comparative study. The absence of readily available, direct comparative data in the literature underscores the necessity for such head-to-head experimental comparisons to fully elucidate the relative advantages of each antagonist.
A Comparative Analysis of First and Second-Generation GnRH Antagonists: A Guide for Researchers
A new wave of oral non-peptide antagonists is expanding the therapeutic landscape of Gonadotropin-Releasing Hormone (GnRH) receptor modulation, offering distinct advantages over their first-generation injectable peptide predecessors. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
First-generation GnRH antagonists, such as Cetrorelix and Ganirelix, are synthetic peptides administered via injection. They marked a significant advancement over GnRH agonists by offering a rapid onset of action and avoiding the initial "flare-up" effect. However, the development of second-generation antagonists, including the orally available non-peptide molecules Elagolix, Relugolix, and Linzagolix, has revolutionized the field. These newer agents provide improved patient convenience and the potential for more nuanced dose-dependent control of gonadotropin and sex hormone suppression.
Mechanism of Action: A Shared Target, Different Approaches
Both generations of GnRH antagonists act by competitively binding to GnRH receptors on the pituitary gonadotrophs. This blockade prevents the endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid reduction in the production of testosterone in men and estrogen in women.[1]
The key difference lies in their chemical nature. First-generation antagonists are peptide-based, mimicking the structure of native GnRH.[2] In contrast, second-generation antagonists are small, non-peptide molecules, a characteristic that confers oral bioavailability.[3][4]
Performance and Efficacy: A Head-to-Head Comparison
The evolution from first to second-generation GnRH antagonists has been driven by the quest for improved pharmacokinetic profiles and patient-friendly administration routes without compromising efficacy.
Receptor Binding Affinity
The potency of GnRH antagonists is fundamentally determined by their binding affinity to the GnRH receptor. Second-generation antagonists generally exhibit high binding affinity, with Ki and IC50 values in the low nanomolar to picomolar range.
| Antagonist Generation | Compound | Receptor Binding Affinity (Ki or IC50) |
| First-Generation | Cetrorelix | Comparable to native GnRH[5] |
| Ganirelix | High antagonistic activity[2] | |
| Second-Generation | Elagolix | KD = 54 pM[6] |
| Relugolix | IC50 = 0.33 nM (human, in serum)[7] | |
| Linzagolix | pIC50 = 6.3 (monkey)[8] |
Pharmacokinetic Profiles
The most significant distinction between the two generations lies in their pharmacokinetic properties, particularly the route of administration and oral bioavailability.
| Antagonist | Administration | Tmax (hours) | Half-life (t½) (hours) | Bioavailability (%) |
| First-Generation | ||||
| Ganirelix | Subcutaneous | ~1.1 | ~12.8[9] | ~91.3[9] |
| Cetrorelix | Subcutaneous | ~1-2[10] | 5-80 (dose-dependent)[11] | ~85 |
| Second-Generation | ||||
| Elagolix | Oral | ~1[12] | 4-6[5] | Not specified |
| Relugolix | Oral | ~2.25 | ~25 (effective), ~60.8 (terminal)[13] | ~12[13] |
| Linzagolix | Oral | Not specified | Not specified | Not specified |
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
GnRH Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of a compound for the GnRH receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [125I]-triptorelin) for binding to GnRH receptors expressed in cell membranes. The amount of radioligand displaced by the test compound is measured to calculate the compound's inhibitory constant (Ki).
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GnRH receptor (e.g., HEK293-GnRHR). Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled GnRH analog, and varying concentrations of the unlabeled test compound (antagonist).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter plate. The receptors and bound radioligand are retained on the filter.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Signaling Assay: Inositol Phosphate (IP) Accumulation
This assay measures the functional activity of GnRH antagonists by quantifying their ability to block GnRH-induced intracellular signaling.
Principle: The GnRH receptor is a Gq/11-coupled receptor. Its activation by GnRH leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] This assay measures the accumulation of inositol phosphates, a downstream product of this signaling cascade.
Protocol:
-
Cell Culture and Labeling: Culture cells expressing the GnRH receptor (e.g., LβT2 cells) and label them overnight with [3H]-myo-inositol.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of the GnRH antagonist for a defined period.
-
Stimulation: Stimulate the cells with a fixed concentration of GnRH in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.
-
Lysis and Extraction: Stop the reaction by adding a lysis buffer and extract the inositol phosphates.
-
Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
Scintillation Counting: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of inositol phosphate accumulation against the concentration of the antagonist to determine the IC50 value for the inhibition of GnRH-induced signaling.
In Vivo Assessment of Testosterone Suppression in Animal Models
This experiment evaluates the in vivo efficacy of GnRH antagonists in suppressing gonadal steroidogenesis.
Principle: By blocking the GnRH receptor, antagonists inhibit the release of LH, which is the primary stimulus for testosterone production in the testes. This leads to a rapid decrease in circulating testosterone levels.
Protocol:
-
Animal Model: Use adult male rats or non-human primates.
-
Acclimatization and Baseline Sampling: Acclimatize the animals to the housing conditions and collect baseline blood samples to determine pre-treatment testosterone levels.
-
Drug Administration: Administer the GnRH antagonist at various doses via the appropriate route (e.g., subcutaneous injection for first-generation, oral gavage for second-generation).
-
Serial Blood Sampling: Collect blood samples at multiple time points after drug administration (e.g., 1, 2, 4, 8, 24, 48 hours, and then daily).
-
Hormone Analysis: Separate the plasma or serum and measure testosterone concentrations using a validated method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the serum testosterone concentrations over time for each dose group. Calculate the nadir testosterone level, the time to reach castration levels (typically <50 ng/dL), and the duration of testosterone suppression.[15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for evaluating GnRH antagonists.
Figure 1: GnRH Receptor Signaling Pathway and Mechanism of Antagonism.
Figure 2: General Experimental Workflow for GnRH Antagonist Development.
Conclusion
The development of second-generation, orally active GnRH antagonists represents a significant milestone in the therapeutic modulation of the hypothalamic-pituitary-gonadal axis. Their favorable pharmacokinetic profiles and ease of administration offer substantial benefits over the first-generation injectable agents. This comparative guide provides a foundational resource for researchers and clinicians, summarizing key performance data and experimental methodologies to aid in the continued exploration and application of these important therapeutic agents.
References
- 1. Effect of a GnRH Antagonist on Anti-Müllerian Hormone and Follicular Population in Anestrous Bitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. biomedres.us [biomedres.us]
- 5. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dernek.endoadeno.org.tr [dernek.endoadeno.org.tr]
- 12. respubjournals.com [respubjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Comparing the Performance of LHRH Antagonist Peptides
For researchers, scientists, and drug development professionals, the selection of a LHRH (GnRH) antagonist is a critical decision. This guide provides an objective, data-driven comparison of four prominent LHRH antagonist peptides: Cetrorelix, Ganirelix, Degarelix, and Relugolix. By examining key performance metrics from both preclinical and clinical studies, this guide aims to facilitate an informed choice for your research and development needs.
Luteinizing hormone-releasing hormone (LHRH) antagonists, also known as gonadotropin-releasing hormone (GnRH) antagonists, are a class of synthetic peptides that play a crucial role in various therapeutic areas, including assisted reproductive technology (ART), and the management of hormone-dependent cancers such as prostate cancer.[1][2] Their mechanism of action involves competitive binding to the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3] This immediate onset of action distinguishes them from LHRH agonists, which initially cause a surge in gonadotropin levels before inducing downregulation of the receptors.[1]
This guide delves into a head-to-head comparison of Cetrorelix, Ganirelix, Degarelix, and Relugolix, presenting preclinical and clinical data in a clear, comparative format to highlight their respective performance profiles.
Preclinical Performance: A Look at Receptor Binding Affinity
| Peptide | pKi | Ki (nM) |
| Cetrorelix | 9.3 - 10.0 | 0.1 - 0.5 |
| Degarelix | 8.8 | 1.58 |
| Relugolix | 9.6 | 0.25 |
| Ganirelix | Data not available in the cited source | Data not available in the cited source |
| Table 1: Comparative GnRH Receptor Binding Affinities. Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[4] pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. |
Clinical Efficacy and Safety: Head-to-Head in Human Trials
Clinical studies provide the ultimate test of an LHRH antagonist's performance. Here, we summarize the findings of key head-to-head clinical trials for two distinct therapeutic applications: assisted reproductive technology (Cetrorelix vs. Ganirelix) and advanced prostate cancer (Relugolix vs. Degarelix).
Cetrorelix vs. Ganirelix in Assisted Reproductive Technology
In the context of in vitro fertilization (IVF), LHRH antagonists are used to prevent a premature LH surge during controlled ovarian stimulation.
A retrospective cohort study comparing Cetrorelix and Ganirelix in IVF/ICSI antagonist protocols revealed that while live birth rates were comparable between the two, Cetrorelix demonstrated superior control of LH surges and a lower incidence of ovarian hyperstimulation syndrome (OHSS).[2][5][6]
| Outcome | Cetrorelix | Ganirelix | p-value |
| Incidence of LH ≥10 U/L | 4.9% | 7.6% | < 0.001 |
| Overall OHSS Incidence | 0.4% | 1.1% | 0.01 |
| Live Birth Rate | 47.2% | 49.4% | 0.074 |
| Table 2: Comparison of Clinical Outcomes with Cetrorelix and Ganirelix in IVF/ICSI Cycles.[2][5][6] |
Relugolix vs. Degarelix in Advanced Prostate Cancer
For the treatment of advanced prostate cancer, LHRH antagonists are employed to achieve androgen deprivation by suppressing testosterone levels. A network meta-analysis of randomized trials compared the oral antagonist Relugolix with the injectable antagonist Degarelix. The analysis found that the efficacy and safety of Relugolix are comparable to those of Degarelix.[7][8]
| Outcome | Relugolix | Degarelix |
| 12-Month Castration Rate (vs. GnRH Agonists) | RR 1.09 (95% CrI: 0.95–1.23) | RR 0.98 (95% CrI: 0.91–1.06) |
| All Adverse Events (vs. GnRH Agonists) | RR 0.99 (95% CrI: 0.6–1.6) | RR 1.1 (95% CrI: 0.75–1.35) |
| Serious Adverse Events (vs. GnRH Agonists) | RR 0.72 (95% CrI: 0.4–1.3) | RR 1.05 (95% CrI: 0.42–2.6) |
| Table 3: Network Meta-Analysis of Relugolix and Degarelix in Advanced Prostate Cancer.[7][8] RR: Risk Ratio; CrI: Credible Interval. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assay for GnRH Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinities (Ki or IC50 values) of LHRH antagonist peptides for the GnRH receptor.
1. Materials:
-
Cell membranes prepared from a cell line stably expressing the human GnRH receptor.
-
Radiolabeled LHRH agonist (e.g., [¹²⁵I]-Triptorelin) as the tracer.
-
Unlabeled LHRH antagonist peptides (Cetrorelix, Ganirelix, Degarelix, Relugolix) for competition.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well microplates.
2. Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer to all wells.
-
Non-specific Binding (NSB): To designated wells, add a high concentration of an unlabeled LHRH agonist (e.g., 1 µM Triptorelin) to determine non-specific binding.
-
Total Binding: To designated wells, add only the binding buffer.
-
Competition: To the remaining wells, add serial dilutions of the LHRH antagonist peptides.
-
Radioligand Addition: Add the radiolabeled LHRH agonist to all wells at a concentration at or below its Kd.
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the antagonist.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value for each antagonist.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Efficacy Study in Animal Models
This protocol describes a general in vivo study in a relevant animal model (e.g., male rats) to compare the efficacy of LHRH antagonists in suppressing gonadotropins and testosterone.
1. Animals:
-
Adult male rats (e.g., Sprague-Dawley).
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
2. Experimental Groups:
-
Vehicle control group (receiving the vehicle solution).
-
Cetrorelix group (receiving a specific dose).
-
Ganirelix group (receiving a specific dose).
-
Degarelix group (receiving a specific dose).
-
Relugolix group (receiving a specific dose).
3. Procedure:
-
Administration: Administer the respective LHRH antagonist or vehicle to the animals via the appropriate route (e.g., subcutaneous injection for peptide antagonists, oral gavage for small molecules like Relugolix).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., baseline, 2, 4, 8, 24, 48, and 72 hours post-administration).
-
Hormone Analysis: Measure serum concentrations of LH, FSH, and testosterone using validated immunoassays (e.g., ELISA or RIA).
4. Data Analysis:
-
Calculate the mean hormone concentrations for each group at each time point.
-
Compare the hormone levels between the antagonist-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Determine the onset, magnitude, and duration of hormone suppression for each antagonist.
Conclusion
The selection of an LHRH antagonist requires careful consideration of both preclinical and clinical performance data. While Cetrorelix and Ganirelix show comparable live birth rates in ART, Cetrorelix appears to offer better LH surge control and a more favorable safety profile regarding OHSS.[2][5][6] In the context of advanced prostate cancer, the oral antagonist Relugolix demonstrates comparable efficacy and safety to the injectable Degarelix.[7][8] Preclinical binding affinity data suggests high potency for Cetrorelix, Degarelix, and Relugolix at the human GnRH receptor.[4] Ultimately, the choice of antagonist will depend on the specific research or clinical application, weighing factors such as the required speed of onset, duration of action, route of administration, and safety profile. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Efficacy and Safety of Relugolix Compared with Degarelix in Advanced Prostate Cancer Patients: A Network Meta-analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostate cancer: Oral relugolix has efficacy and safety comparable with parenteral degarelix | MDedge [mdedge.com]
Verifying the Purity and Activity of Synthetic [D-Phe2,6, Pro3]-LH-RH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic Luteinizing Hormone-Releasing Hormone (LH-RH) antagonist, [D-Phe2,6, Pro3]-LH-RH, with other commercially available alternatives. We present supporting experimental data and detailed protocols for verifying the purity and biological activity of this potent decapeptide analog.
Introduction to this compound
This compound is a potent synthetic antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By competitively blocking the GnRH receptor in the pituitary gland, it rapidly inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This immediate onset of action prevents the initial testosterone surge often seen with GnRH agonists, making it a valuable tool in research and clinical applications where rapid suppression of gonadotropins is required.[3] Its applications include studies on hormone-dependent diseases and reproductive technologies.[3]
Comparative Analysis of Purity and Activity
Verifying the purity and activity of synthetic peptides is crucial for reliable and reproducible research outcomes. The following tables provide a comparative summary of this compound and other common GnRH antagonists based on available data.
Table 1: Physicochemical Properties
| Property | This compound | Cetrorelix | Ganirelix | Degarelix |
| Molecular Formula | C59H80N14O13 | C70H92ClN17O14 | C80H113ClN18O13 | C82H103ClN18O16 |
| Molecular Weight ( g/mol ) | 1193.35 | 1431.04 | 1570.4 | 1632.3 |
| Structure | Decapeptide Analog | Decapeptide Analog | Decapeptide Analog | Decapeptide Analog |
| Solubility | Soluble in Water | Sparingly soluble in water | Soluble in water | Sparingly soluble in water |
Table 2: Purity and Activity Comparison
| Parameter | This compound | Cetrorelix | Ganirelix | Degarelix |
| Purity (by HPLC) | >98% (Typical) | >98% | >98% | >98% |
| In Vitro Activity (IC50/Ki) | Data not available | IC50: ~1 ng/mL | IC50: ~0.8 ng/mL | Ki: ~0.1-0.4 nM |
| Histamine Release Potential | Data not available | High | Intermediate | Low |
Note: Specific purity and activity values can vary between synthesis batches and suppliers. It is essential to refer to the certificate of analysis for lot-specific data.
Experimental Protocols
Detailed methodologies for the verification of purity and activity are outlined below.
Purity Verification by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthetic this compound peptide and to separate it from any synthesis-related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: The purity is calculated by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.
Identity Verification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthetic this compound.
Methodology:
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: The peptide solution from the HPLC analysis can be directly infused into the mass spectrometer, or the sample can be prepared separately in a suitable volatile solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Analysis: The sample is introduced into the ESI source, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The expected monoisotopic mass for this compound (C59H80N14O13) is approximately 1192.6 g/mol . The observed m/z spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ at ~1193.6.
In Vitro Biological Activity Assay
Objective: To determine the antagonistic activity of this compound by measuring its ability to inhibit LH-RH-induced LH release from primary rat pituitary cells.
Methodology:
-
Cell Culture: Primary pituitary cells are isolated from adult female rats and cultured in a suitable medium.
-
Assay Procedure:
-
Cells are seeded in 24-well plates and allowed to attach overnight.
-
The cells are then pre-incubated with varying concentrations of this compound (e.g., 10^-10 to 10^-6 M) for 30 minutes.
-
A fixed concentration of LH-RH (e.g., 10^-9 M) is then added to the wells to stimulate LH release.
-
After a 3-hour incubation, the cell culture supernatant is collected.
-
-
LH Measurement: The concentration of LH in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage inhibition of LH-RH-induced LH release is calculated for each concentration of the antagonist. The IC50 value (the concentration of antagonist that causes 50% inhibition) is then determined by non-linear regression analysis of the dose-response curve.
Visualizing Key Processes
To further clarify the experimental workflows and biological pathways, the following diagrams are provided.
Caption: Workflow for verifying the purity and activity of synthetic peptides.
Caption: Mechanism of LH-RH action and competitive inhibition by its antagonist.
Conclusion
The synthetic peptide this compound is a potent antagonist of the GnRH receptor with significant utility in research and drug development. While it shares structural and functional similarities with other GnRH antagonists like Cetrorelix, Ganirelix, and Degarelix, subtle differences in properties such as histamine release potential may exist. Rigorous verification of purity and biological activity using the detailed protocols provided in this guide is paramount to ensure the validity and reproducibility of experimental results. Researchers should always refer to the lot-specific certificate of analysis provided by the manufacturer for precise quantitative data.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of [D-Phe2,6, Pro3]-LH-RH
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides like [D-Phe2,6, Pro3]-LH-RH, a potent Luteinizing Hormone-Releasing Hormone (LHRH) antagonist, is a critical component of laboratory safety and regulatory compliance.[1] While specific disposal protocols for this compound are not publicly documented, this guide provides a comprehensive framework based on established best practices for the disposal of peptide-based compounds used in research.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS).[2] If an SDS is not available, the substance should be treated as a hazardous chemical.[3] Adherence to standard laboratory safety practices is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.[2][3]
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[2][3]
-
Lab Coat: A buttoned lab coat should be worn to protect against skin contact.[2][3]
Step-by-Step Disposal Procedures
The correct disposal method for peptide waste is contingent on its physical state (liquid or solid) and must align with institutional as well as local, state, and federal regulations.[2][4]
Liquid Waste Disposal
For liquid waste containing this compound, a chemical inactivation step is recommended prior to disposal.
Experimental Protocol for Inactivation of Liquid Peptide Waste:
-
Select an Inactivation Reagent: Choose a suitable reagent for chemical inactivation. Common options include bleach, sodium hydroxide (NaOH), or hydrochloric acid (HCl).[3] The selection may depend on the peptide's sequence and chemical properties.
-
Prepare the Inactivation Solution: In a chemical fume hood, prepare the chosen inactivation solution. For example, a 10% bleach solution.
-
Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A typical ratio is 1 part waste to 10 parts inactivation solution.[3]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[3] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.
-
Final Disposal: After inactivation and neutralization, consult with your institution's Environmental Health & Safety (EHS) department to determine if drain disposal with copious amounts of water is permissible under local wastewater regulations.[3]
Table of Common Inactivation Reagents
| Inactivation Reagent | Final Concentration | Notes |
| Bleach (Sodium Hypochlorite) | 0.5 - 1.0% | A common and effective choice for many peptides.[3] |
| Sodium Hydroxide (NaOH) | 1 M | Effective for base hydrolysis of the peptide bonds.[3] |
| Hydrochloric Acid (HCl) | 1 M | Effective for acid hydrolysis of the peptide bonds.[3] |
| Enzymatic Detergents | Varies | Can be used for cleaning contaminated labware.[3] |
Solid Waste Disposal
Solid waste contaminated with this compound, such as vials, pipette tips, and contaminated PPE, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2][3]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[3]
-
Disposal: Coordinate with your institution's EHS department for the compliant pickup and disposal through a licensed hazardous waste contractor.[2]
Logical Workflow for Peptide Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of peptide waste in a laboratory setting.
Caption: General workflow for laboratory peptide waste disposal.
It is crucial to remember that all waste must be handled in accordance with local, state, and federal regulations, which may vary.[4] Always consult with your institution's EHS department to ensure full compliance.
References
Essential Safety and Operational Guide for Handling [D-Phe2,6, Pro3]-LH-RH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide [D-Phe2,6, Pro3]-LH-RH. While specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with care, adhering to best practices for handling potentially hazardous chemicals.[1] This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling and storage, and a comprehensive disposal plan.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to ensure safety when handling this compound in a laboratory setting.[2] A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[3]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[2] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[2] |
| Respiratory Protection | Respirator or Dust Mask | Recommended when handling the lyophilized powder to avoid inhalation of dust.[2][3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.[2]
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated work area is clean and uncluttered.[2]
-
Don PPE : Put on all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]
-
Weighing : When weighing the lyophilized powder, do so in a well-ventilated area or under a fume hood to minimize the risk of inhalation.[2] Take care to avoid creating dust.[4]
-
Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.[2] Peptides can be dissolved in sterile water or other appropriate solvents.[5]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[2]
Storage Guidelines:
-
Lyophilized Peptide : Store in a tightly sealed container at -20°C for long-term stability.[6]
-
In Solution : For peptides in solution, it is best to aliquot them to avoid repeated freeze-thaw cycles and store them at -20°C or below.[2][6]
Disposal Plan
All waste containing this compound should be treated as chemical waste and disposed of in accordance with federal, state, and local environmental regulations.[4]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[2]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[2]
-
Incineration : One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Workflow: Handling this compound
Caption: Workflow for handling this compound.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.co.jp [peptide.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
